Product packaging for Methyl 3-chloro-5-fluorobenzoate(Cat. No.:CAS No. 327056-75-7)

Methyl 3-chloro-5-fluorobenzoate

Cat. No.: B1603839
CAS No.: 327056-75-7
M. Wt: 188.58 g/mol
InChI Key: DOZOMYSFEVYLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-chloro-5-fluorobenzoate is a useful research compound. Its molecular formula is C8H6ClFO2 and its molecular weight is 188.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFO2 B1603839 Methyl 3-chloro-5-fluorobenzoate CAS No. 327056-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZOMYSFEVYLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620502
Record name Methyl 3-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327056-75-7
Record name Benzoic acid, 3-chloro-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=327056-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 3-chloro-5-fluorobenzoate" properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-chloro-5-fluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Halogenated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly chlorine and fluorine, into molecular scaffolds is a cornerstone of rational drug design. These substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting parameters such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound emerges as a key building block in this context, offering a synthetically versatile platform for the construction of complex pharmaceutical intermediates. This guide provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis, and insights into its application for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The unique arrangement of the chloro, fluoro, and methyl ester groups on the benzene ring of this compound dictates its reactivity and utility as a synthetic intermediate.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundMethyl 3-chlorobenzoateMethyl 3-fluorobenzoate3-Chloro-5-fluorobenzoic acid
CAS Number 327056-75-7[2]2905-65-9[3][4]455-68-525026-64-6
Molecular Formula C₈H₆ClFO₂C₈H₇ClO₂[3][4]C₈H₇FO₂C₇H₄ClFO₂
Molecular Weight 188.58 g/mol 170.59 g/mol [3][4]154.14 g/mol 174.55 g/mol
Boiling Point Not available99-101 °C / 12 mmHg[4]197.6 °C[5]Not available
Melting Point Not available21 °C[4]Not availableNot available
Density Not available1.227 g/mL at 25 °C[4]1.171 g/mL[5]Not available

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show three signals in the aromatic region and one singlet for the methyl ester protons.

  • δ ~ 3.9 ppm (s, 3H): This singlet corresponds to the protons of the methyl ester group. Data from methyl 3-fluorobenzoate (δ 3.91 ppm) and methyl 3-chlorobenzoate (δ 3.89 ppm) support this prediction.[6]

  • Aromatic Region (δ 7.0-8.0 ppm): The three aromatic protons will appear as multiplets, likely complex due to coupling with each other and with the fluorine atom. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro, fluoro, and ester groups.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide key information about the carbon framework.

  • δ ~ 52 ppm: The methyl carbon of the ester.

  • δ ~ 115-140 ppm: Aromatic carbons, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.

  • δ ~ 160-165 ppm (d): The carbon attached to the fluorine atom will show a characteristic doublet.

  • δ ~ 165 ppm: The carbonyl carbon of the ester.

¹⁹F NMR Spectroscopy (Predicted): A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of an aryl fluoride. The chemical shift will be influenced by the other ring substituents.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be dominated by several key absorptions:

  • ~1720-1740 cm⁻¹: A strong C=O stretching vibration from the ester carbonyl group.

  • ~1200-1300 cm⁻¹: C-O stretching of the ester.

  • ~1000-1100 cm⁻¹: C-F stretching vibration.

  • ~700-800 cm⁻¹: C-Cl stretching vibration.

  • Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Synthesis Protocol: Esterification of 3-Chloro-5-fluorobenzoic Acid

The most direct and industrially scalable synthesis of this compound is the esterification of its corresponding carboxylic acid. The following protocol is based on well-established procedures for similar halogenated benzoic acids.

cluster_procedure Synthetic Workflow reagents Reagents: - 3-Chloro-5-fluorobenzoic acid - Methanol (anhydrous) - Thionyl chloride (SOCl₂) equipment Equipment: - Round-bottom flask - Reflux condenser - Magnetic stirrer/hotplate - Rotary evaporator start Start step1 1. Dissolve 3-chloro-5-fluorobenzoic acid in excess anhydrous methanol in a round-bottom flask. start->step1 step2 2. Cool the mixture in an ice bath. step1->step2 step3 3. Add thionyl chloride dropwise with stirring. step2->step3 step4 4. Remove from ice bath and heat to reflux for 2-4 hours. step3->step4 step5 5. Monitor reaction completion by TLC. step4->step5 step6 6. Cool to room temperature and remove excess methanol and SOCl₂ under reduced pressure. step5->step6 step7 7. Perform aqueous workup: - Dissolve residue in ethyl acetate. - Wash with saturated NaHCO₃ solution. - Wash with brine. step6->step7 step8 8. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. step7->step8 step9 9. Filter and concentrate in vacuo to yield the crude product. step8->step9 step10 10. Purify by column chromatography (if necessary). step9->step10 end_product This compound step10->end_product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-fluorobenzoic acid (1.0 eq.) in anhydrous methanol (10-20 eq.). The use of excess methanol drives the equilibrium towards the product.

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq.) dropwise to the stirred solution. This exothermic reaction should be controlled to prevent excessive heat generation. Thionyl chloride reacts with methanol to form the reactive species, methyl chlorosulfite, and HCl in situ, which catalyzes the esterification.

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and thionyl chloride under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional handles—the ester, the chloro group, and the fluoro group—allows for a variety of subsequent chemical transformations.

  • Ester Manipulation: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to amides, a common functional group in many drug molecules.

  • Cross-Coupling Reactions: The chloro substituent can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution: The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions, can be displaced by various nucleophiles, especially when the aromatic ring is further activated.

The strategic placement of the chloro and fluoro groups can significantly enhance the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1] For instance, fluorine substitution is known to often increase metabolic stability and binding affinity.

Safety and Handling

Based on the safety data for the precursor, 3-chloro-5-fluorobenzoic acid, and related compounds, this compound should be handled with appropriate care in a well-ventilated laboratory.

  • Hazards: Likely to be harmful if swallowed and may cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for chemical synthesis. Its trifunctional nature provides a versatile platform for the development of novel compounds in drug discovery and materials science. This guide offers a comprehensive overview of its properties, a reliable synthetic protocol, and an understanding of its potential applications, serving as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to Methyl 3-chloro-5-fluorobenzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Benzoates in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenation, particularly with chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to biological targets. Methyl 3-chloro-5-fluorobenzoate, a halogenated aromatic ester, has emerged as a valuable building block for the synthesis of complex pharmaceutical agents. Its unique substitution pattern offers medicinal chemists a versatile platform for structural modification and optimization of lead compounds. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, applications in drug development, and essential safety information.

Core Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its effective application in research and development.

IdentifierValueSource
CAS Number 327056-75-7[1]
Molecular Formula C₈H₆ClFO₂[2]
Molecular Weight 188.58 g/mol [2]

Synthesis of this compound: A Practical Approach

The most common and practical laboratory synthesis of this compound involves the esterification of its corresponding carboxylic acid, 3-chloro-5-fluorobenzoic acid. This reaction is typically acid-catalyzed, with Fischer-Speier esterification being a widely employed method.

The rationale behind this synthetic choice lies in the ready availability of the starting material, 3-chloro-5-fluorobenzoic acid, and the straightforward nature of the esterification reaction. The acid catalyst, commonly sulfuric acid or thionyl chloride, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and often by the removal of water as it is formed.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-chloro-5-fluorobenzoic_acid 3-chloro-5-fluorobenzoic acid Esterification Acid-Catalyzed Esterification 3-chloro-5-fluorobenzoic_acid->Esterification Methanol Methanol (excess) Methanol->Esterification Methyl_3_chloro_5_fluorobenzoate This compound Esterification->Methyl_3_chloro_5_fluorobenzoate

Synthesis of this compound.

Detailed Experimental Protocol: Acid-Catalyzed Esterification

The following protocol is a representative example of the synthesis of this compound.

Materials:

  • 3-chloro-5-fluorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-5-fluorobenzoic acid in an excess of anhydrous methanol.

  • Slowly and carefully add a catalytic amount of thionyl chloride or concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, the crude product can be further purified by silica gel column chromatography.

Applications in Drug Development: A Versatile Building Block

The strategic placement of chloro and fluoro substituents on the phenyl ring of this compound makes it a highly attractive intermediate for the synthesis of pharmacologically active molecules. The electron-withdrawing nature of these halogens can influence the reactivity of the aromatic ring and the ester moiety, providing diverse opportunities for further chemical transformations.

While a specific, blockbuster drug directly citing this compound as a starting material is not prominently featured in publicly available literature, the utility of closely related halogenated benzoic acids and their esters is well-documented in medicinal chemistry. For instance, chloro- and fluoro-substituted aromatic moieties are integral components of numerous FDA-approved drugs, contributing to enhanced target affinity and improved metabolic profiles.[3] The principles of using such building blocks are exemplified in the synthesis of various kinase inhibitors and other targeted therapies.

Safety and Handling

General Hazards:

  • May be harmful if swallowed.

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4][5][6]

  • May cause respiratory irritation.[7]

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[4]

    • Respiratory Protection: If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate for the pharmaceutical and agrochemical industries. Its synthesis from readily available starting materials is straightforward, and its unique electronic and steric properties, conferred by the chloro and fluoro substituents, make it an attractive building block for the design and synthesis of novel bioactive molecules. As the demand for more sophisticated and effective therapeutic agents continues to grow, the importance of such strategically functionalized intermediates in the drug discovery pipeline is set to increase.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-5-fluorobenzoate is a halogenated aromatic ester with significant potential as a building block in the synthesis of novel pharmaceutical compounds and agrochemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By integrating established spectroscopic principles with data from analogous compounds, this guide offers a robust framework for the interpretation of the spectral features of this versatile synthetic intermediate.

Introduction: The Significance of Spectroscopic Analysis

In the realm of drug discovery and development, the precise characterization of molecular structure is a foundational requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide detailed information about the connectivity of atoms, functional groups, and the overall molecular weight of a compound. For a molecule like this compound, which possesses a unique substitution pattern on the aromatic ring, these techniques are crucial for confirming its identity and ensuring its suitability for downstream applications.

The presence of both chlorine and fluorine atoms, along with the methyl ester functionality, results in a distinct spectroscopic fingerprint. This guide will dissect this fingerprint, providing researchers with the necessary knowledge to confidently identify and utilize this compound in their synthetic endeavors.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound dictates its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. The key structural features include:

  • Aromatic Ring: A benzene ring substituted with a chlorine atom, a fluorine atom, and a methyl carboxylate group.

  • Substituent Positions: The chlorine and fluorine atoms are in a meta relationship to each other and to the methyl ester group. This substitution pattern significantly influences the chemical shifts and coupling constants observed in the NMR spectra.

  • Functional Groups: The ester group (-COOCH₃) gives rise to characteristic signals in both IR and NMR spectra.

A visual representation of the molecular structure is provided below.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methyl protons of the ester group. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.9m1HAr-H
~7.5 - 7.7m1HAr-H
~7.3 - 7.5m1HAr-H
~3.9s3H-OCH₃

Note: The predicted chemical shifts are based on the analysis of structurally related compounds such as Methyl 3-chlorobenzoate and other substituted fluorobenzenes.

The aromatic region will display three distinct signals, each integrating to one proton. The electronegativity of the chlorine and fluorine atoms will deshield the adjacent protons, causing them to appear at a lower field. The coupling of these protons with each other and with the fluorine atom will result in complex multiplets. The methyl protons of the ester group will appear as a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~164C=O
~162 (d, ¹JCF ≈ 250 Hz)C-F
~135 (d, ³JCF ≈ 8 Hz)C-Cl
~132 (d, ³JCF ≈ 8 Hz)C-COOCH₃
~125 (d, ²JCF ≈ 22 Hz)Ar-C
~120 (d, ⁴JCF ≈ 3 Hz)Ar-C
~115 (d, ²JCF ≈ 24 Hz)Ar-C
~53-OCH₃

Note: The predicted chemical shifts and coupling constants are based on empirical data for similar halogenated and fluorinated benzene derivatives.

The carbonyl carbon of the ester is expected to appear around 164 ppm. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller two-, three-, and four-bond couplings to the fluorine atom.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay, and acquisition time.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the ester group and the substituted aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumC-H stretch (aromatic)
~2960-2850WeakC-H stretch (methyl)
~1730-1715StrongC=O stretch (ester)
~1600, ~1480MediumC=C stretch (aromatic)
~1300-1100StrongC-O stretch (ester)
~1100-1000StrongC-F stretch
~800-600StrongC-Cl stretch

The most prominent feature in the IR spectrum will be the strong carbonyl stretch of the ester group. The C-O stretches of the ester and the C-F and C-Cl stretches will also be clearly visible.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak and characteristic fragment ions.

The molecular weight of this compound is 188.58 g/mol . Due to the presence of chlorine, the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, in an approximate ratio of 3:1, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zFragment Ion
188/190[M]⁺ (Molecular ion)
157/159[M - OCH₃]⁺
129/131[M - COOCH₃]⁺

The fragmentation is likely to proceed through the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

MS_Fragmentation M [C₈H₆ClFO₂]⁺˙ m/z = 188/190 F1 [C₇H₃ClFO]⁺ m/z = 157/159 M->F1 - •OCH₃ F2 [C₆H₃ClF]⁺˙ m/z = 129/131 M->F2 - •COOCH₃

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of compound.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted spectral data, based on established principles and analysis of analogous compounds, serves as a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for quality control and for advancing the use of this important building block in chemical synthesis.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher in the dynamic field of drug discovery and development, the introduction of novel building blocks is a constant source of both opportunity and challenge. Methyl 3-chloro-5-fluorobenzoate, a halogenated aromatic ester, represents one such compound, offering a unique substitution pattern for the synthesis of complex molecular architectures, notably as a precursor in the development of metabotropic glutamate receptor antagonists for neurological disease research.[1][2] However, its chemical reactivity and inherent toxicological properties necessitate a robust and nuanced understanding of its safe handling and application.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe and effective utilization of this compound. Moving beyond a simple recitation of procedural steps, we will delve into the causality behind safety protocols, fostering a culture of proactive risk mitigation and experimental integrity.

Compound Profile and Physicochemical Properties

PropertyValue (where available)Source/Comment
Chemical Name This compoundIUPAC
CAS Number 327056-75-7-
Molecular Formula C₈H₆ClFO₂-
Molecular Weight 188.58 g/mol -
Physical Form LiquidSupplier Data
Boiling Point ~274.9°C at 760 mmHg (for the parent carboxylic acid)[3] The ester is expected to have a lower boiling point.
Melting Point Not applicable (liquid at room temperature)-
Density ~1.477 g/cm³ (for the parent carboxylic acid)[3] The ester's density is expected to be similar.
Flash Point ~120°C (for the parent carboxylic acid)[3] Indicates a potential for flammability at elevated temperatures.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the signal word "Warning". The following hazard statements are associated with this compound, each demanding specific safety considerations:

  • H302: Harmful if swallowed: This necessitates careful handling to prevent ingestion.

  • H315: Causes skin irritation: Prolonged or repeated skin contact should be avoided.

  • H319: Causes serious eye irritation: Eye protection is mandatory.

  • H335: May cause respiratory irritation: Work should be conducted in a well-ventilated area, preferably a fume hood.

A comprehensive risk assessment should be performed before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental manipulations (e.g., heating, distillation), and the potential for reaction with other reagents.

Core Directive for Safe Handling: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall integrity of the workflow.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to this compound is through robust engineering controls.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The sash should be kept as low as possible.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent personal exposure.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in situations where there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation before and during use and replaced immediately if compromised.

  • Body Protection: A flame-resistant laboratory coat should be worn and buttoned to its full length. For larger scale operations, a chemical-resistant apron may be necessary.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge may be required. A formal respiratory protection program, including fit testing, is essential in such cases.

Experimental Workflow: A Step-by-Step Protocol

The following diagram outlines a logical workflow for the safe handling of this compound, from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal a Review SDS and Conduct Risk Assessment b Assemble and Inspect PPE a->b c Verify Fume Hood Certification b->c d Weigh/Transfer in Fume Hood c->d Proceed to Handling e Perform Reaction Under Inert Atmosphere (if required) d->e f Monitor Reaction and Maintain Control e->f g Quench Reaction and Work-up in Hood f->g Reaction Complete h Segregate Halogenated Waste g->h i Decontaminate Glassware and Surfaces h->i j Dispose of Waste via Certified Channels i->j k Update Lab Notebook and Waste Logs j->k Documentation

References

An In-Depth Technical Guide to the Stability and Storage of Methyl 3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for Methyl 3-chloro-5-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. Addressing researchers, scientists, and drug development professionals, this document moves beyond generic recommendations to explain the underlying chemical principles governing the compound's stability. It details potential degradation pathways, outlines rigorous protocols for stability assessment based on industry standards, and provides actionable best practices for handling and long-term storage to ensure material integrity and experimental reproducibility.

Chemical and Physical Profile

This compound is a halogenated aromatic ester. Its chemical identity and structure are fundamental to understanding its reactivity and stability.

  • IUPAC Name: this compound

  • CAS Number: 327056-75-7[1]

  • Molecular Formula: C₈H₆ClFO₂

  • Molecular Weight: 188.58 g/mol

Caption: Chemical Structure of this compound.

Core Stability Principles: A Mechanistic View

The stability of this compound is primarily dictated by the chemistry of its ester functional group and the electronic effects of the halogen substituents on the aromatic ring.

Ester Hydrolysis: The Primary Vulnerability

The most significant potential degradation pathway is the hydrolysis of the methyl ester. This reaction can be catalyzed by both acid and base, cleaving the ester bond to yield 3-Chloro-5-fluorobenzoic acid and methanol.

  • Causality: The ester's carbonyl carbon is electrophilic and susceptible to nucleophilic attack by water. In laboratory settings, this is often initiated by trace amounts of moisture, acids, or bases on glassware or in solvents. The presence of atmospheric moisture makes this the most common degradation route under suboptimal storage conditions.

Aromatic Ring Stability

The benzene ring itself is highly stable. The electron-withdrawing nature of the chlorine and fluorine atoms deactivates the ring towards electrophilic substitution, rendering it less reactive than unsubstituted benzene. For typical storage and handling, degradation involving the aromatic ring is not a primary concern.

Recommended Storage and Handling Conditions

To mitigate the risk of degradation, particularly hydrolysis, adherence to strict storage protocols is essential. These recommendations are synthesized from safety data sheets of structurally analogous compounds and general chemical best practices.[2][3][4][5]

ParameterRecommended ConditionRationale & Expert Insight
Temperature Room Temperature (20-25°C)Storing at room temperature is sufficient.[3] Refrigeration (e.g., 4°C) can be used for enhanced long-term stability, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)While not strictly required for short-term storage, blanketing the compound with an inert gas displaces moisture and oxygen, providing the highest level of protection for long-term archival storage.
Humidity Store in a dry, desiccated environmentThis is the most critical parameter.[2][4] Use of a desiccator cabinet is highly recommended. The container must be tightly sealed to prevent moisture ingress.
Light Protect from lightAromatic compounds can be susceptible to photodegradation. Storing in an amber glass vial or in a dark cabinet minimizes this risk. For a related compound, Methyl 3-amino-5-fluorobenzoate, storage at 4°C and protection from light are explicitly recommended.[6]
Container Tightly closed, appropriate material (e.g., glass)Prevents contamination and moisture exchange with the environment.[2]
Incompatibilities Strong oxidizing agents, strong acids, strong basesThese materials can directly catalyze or participate in degradation reactions.[4][5] Ensure the compound is not stored in proximity to these chemical classes.

Potential Degradation Pathways & Impurity Profiling

Understanding potential degradation products is crucial for developing accurate analytical methods to monitor stability.

Hydrolytic Degradation

As established, hydrolysis is the most probable degradation pathway. The primary degradation product to monitor is 3-Chloro-5-fluorobenzoic acid.

hydrolysis_pathway reactant This compound conditions + H₂O (Acid or Base Catalyst) reactant->conditions product1 3-Chloro-5-fluorobenzoic acid product2 Methanol conditions->product1 conditions->product2

Caption: Primary Hydrolytic Degradation Pathway.

Other Potential Pathways
  • Transesterification: If stored in the presence of other alcohols (e.g., ethanol contamination in a solvent), transesterification could occur, leading to the formation of other esters (e.g., Ethyl 3-chloro-5-fluorobenzoate).

  • Photodegradation: While less common for this class of compounds under normal lab lighting, high-intensity UV light could potentially lead to homolytic cleavage of the C-Cl bond, initiating radical chain reactions. This is primarily a concern under forced degradation study conditions.

Experimental Design for Stability Assessment

For drug development and regulated applications, a formal stability study is required to establish a retest period or shelf life.[7][8][9] The protocols below are based on the International Council for Harmonisation (ICH) guidelines.[10]

Stability Study Workflow

The overall process involves storing aliquots of the compound under controlled conditions and testing them at predetermined time points.

stability_workflow cluster_storage Storage Conditions long_term Long-Term (e.g., 25°C / 60% RH) pull Pull Samples at Time Points (e.g., 3, 6, 9, 12 mo) long_term->pull accelerated Accelerated (e.g., 40°C / 75% RH) accelerated->pull start Receive & Characterize (T=0 Sample) start->long_term start->accelerated analysis Analytical Testing (HPLC, GC, KF) pull->analysis report Evaluate Data & Generate Report analysis->report

References

The Strategic Intermediate: A Deep Dive into Methyl 3-chloro-5-fluorobenzoate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical intermediates, halogenated aromatic compounds have proven to be exceptionally versatile. This in-depth technical guide focuses on Methyl 3-chloro-5-fluorobenzoate, a key intermediate whose unique substitution pattern offers a confluence of reactivity and physicochemical properties that are highly advantageous for the synthesis of complex pharmaceutical agents. This document will provide a comprehensive overview of its synthesis, properties, and critical applications, with a particular focus on its role in the development of innovative therapeutics.

Physicochemical Properties and Spectroscopic Characterization

This compound is a disubstituted methyl benzoate with the chemical formula C₈H₆ClFO₂. The strategic placement of the chloro and fluoro groups on the aromatic ring significantly influences its reactivity and the properties of the molecules derived from it.

PropertyValue
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
CAS Number 327056-75-7
Appearance White to off-white solid

Spectroscopic Analysis:

A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification and for monitoring its reactions. While a dedicated, publicly available spectrum for this specific molecule is not readily found, we can predict its key spectral features based on the analysis of closely related analogs such as methyl 3-chlorobenzoate and methyl 3-fluorobenzoate.[1]

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ 7.8-8.0 (m, 2H): Aromatic protons ortho and para to the ester group, showing complex splitting due to coupling with the fluorine atom and the other aromatic proton.

  • δ 7.3-7.5 (m, 1H): Aromatic proton ortho to the chlorine and fluorine atoms.

  • δ 3.9 (s, 3H): Methyl protons of the ester group.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ 164-166 (C=O): Carbonyl carbon of the ester.

  • δ 161-163 (d, J ≈ 250 Hz, C-F): Carbon directly attached to the fluorine atom, showing a characteristic large coupling constant.

  • δ 134-136 (C-Cl): Carbon directly attached to the chlorine atom.

  • δ 115-135 (aromatic carbons): Remaining aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogens and the ester group.

  • δ 52-53 (-OCH₃): Methyl carbon of the ester.

Synthesis of this compound: A Practical Approach

The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 3-chloro-5-fluorobenzoic acid. This acid-catalyzed reaction with methanol provides a high-yielding and straightforward route to the desired ester.

Fischer Esterification: A Reliable Method

The Fischer esterification is a classic and robust method for the synthesis of esters from carboxylic acids and alcohols. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. In recent years, the use of solid acid catalysts has gained traction due to their ease of separation and reusability, offering a more environmentally friendly approach.[2][3]

Fischer_Esterification Carboxylic_Acid 3-chloro-5-fluorobenzoic acid reaction_node Carboxylic_Acid->reaction_node Methanol Methanol (excess) Methanol->reaction_node Catalyst H₂SO₄ or Solid Acid Catalyst Catalyst->reaction_node Heat (Reflux) Ester This compound Water Water reaction_node->Ester reaction_node->Water

Caption: Fischer Esterification of 3-chloro-5-fluorobenzoic acid.

Detailed Experimental Protocol

Materials:

  • 3-chloro-5-fluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or a suitable solid acid catalyst (e.g., Amberlyst-15)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane or Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-5-fluorobenzoic acid in an excess of anhydrous methanol (typically 10-20 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirring solution. If using a solid acid catalyst, add it to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid acid catalyst was used, filter it off and wash with a small amount of methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess methanol.

    • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.

The Role of this compound in Drug Discovery

Halogenated aromatic compounds are invaluable in medicinal chemistry. The introduction of chlorine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to the target protein.[4] this compound, with its strategically positioned reactive sites, serves as a versatile scaffold for the synthesis of a wide range of complex molecules.

While direct, publicly available examples of its use in the synthesis of specific, named drug candidates are not readily found in the literature, its structural motifs are present in a number of patented compounds, particularly in the area of kinase and bromodomain inhibitors. For instance, the 3-chloro-5-fluoro-substituted phenyl ring is a key feature in certain classes of experimental therapeutics.

A Key Building Block for BET Bromodomain Inhibitors

Bromodomain and Extra-Terminal (BET) proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their dysregulation has been implicated in a variety of diseases, including cancer and inflammation, making them attractive therapeutic targets.[5] Several small molecule inhibitors of BET proteins have been developed, and many of them feature complex heterocyclic scaffolds.

While not explicitly stated as a starting material in the synthesis of well-known BET inhibitors like JQ1, the 3-chloro-5-fluorophenyl moiety is a structural component found in some patented BET inhibitor series. The synthesis of these complex molecules often involves the coupling of a substituted phenyl group to a heterocyclic core. This compound can be readily converted to the corresponding carboxylic acid, which can then be activated and coupled with an appropriate amine-containing heterocycle to form an amide linkage, a common structural motif in many bioactive molecules.

BET_Inhibitor_Synthesis Start This compound Acid 3-chloro-5-fluorobenzoic acid Start->Acid Hydrolysis Activated_Acid Activated Acid (e.g., Acyl Chloride) Acid->Activated_Acid Activation Product Potential BET Inhibitor Scaffold Activated_Acid->Product Heterocycle Amine-containing Heterocycle Heterocycle->Product Amide Coupling

Caption: Potential synthetic route to BET inhibitor scaffolds.

Conclusion and Future Perspectives

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its synthesis via Fischer esterification is a well-established and scalable process. The presence of both chloro and fluoro substituents on the aromatic ring provides medicinal chemists with a valuable tool to fine-tune the properties of drug candidates. While its direct application in the synthesis of currently marketed drugs is not widely documented, its structural features are present in numerous patented compounds, highlighting its relevance in ongoing research and development efforts. As the quest for novel therapeutics continues, the demand for versatile and strategically functionalized building blocks like this compound is expected to grow, solidifying its place as a key component in the medicinal chemist's toolbox.

References

Methodological & Application

Synthesis of "Methyl 3-chloro-5-fluorobenzoate" from 3-chloro-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and technical insights for the synthesis of Methyl 3-chloro-5-fluorobenzoate from 3-chloro-5-fluorobenzoic acid. This valuable ester serves as a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction

3-chloro-5-fluorobenzoic acid and its derivatives are important intermediates in organic synthesis. The conversion of the carboxylic acid moiety to a methyl ester is a fundamental transformation that facilitates further functionalization and increases the lipophilicity of the molecule, a critical parameter in drug design. This application note details two robust and widely applicable methods for this esterification: the classic Fischer-Speier esterification under acidic conditions and a milder approach utilizing thionyl chloride.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the materials used is paramount for a successful and safe synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3-chloro-5-fluorobenzoic acidC₇H₄ClFO₂174.55[1]White to yellow solid134-138Not available
MethanolCH₄O32.04Colorless liquid-9864.7
Sulfuric AcidH₂SO₄98.08Colorless, oily liquid10337
Thionyl ChlorideSOCl₂118.97Colorless to yellow fuming liquid-104.576
This compoundC₈H₆ClFO₂188.58Colorless to pale yellow liquid/solidNot availableNot available

Reaction Mechanisms: A Tale of Two Pathways

The choice of esterification method often depends on the substrate's sensitivity to strong acids and high temperatures.

Method A: Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction.[2] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid, which enhances the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester product. To drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[3]

Method B: Esterification via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride. The reaction proceeds through a chlorosulfite intermediate, which then decomposes to the acyl chloride with the evolution of sulfur dioxide and hydrogen chloride gases. The highly electrophilic acyl chloride is then readily attacked by the alcohol to form the ester. This method is often faster and can be performed under milder conditions than Fischer esterification.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Method A: Fischer-Speier Esterification with Sulfuric Acid

This protocol is a general guideline and may require optimization for scale-up.

Materials and Reagents:

  • 3-chloro-5-fluorobenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-fluorobenzoic acid (5.0 g, 28.6 mmol) in methanol (50 mL).

  • Acid Addition: While stirring, slowly add concentrated sulfuric acid (1 mL) to the solution. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, and finally with brine (30 mL).[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ester by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a colorless to pale yellow liquid or solid.

Method B: Esterification with Thionyl Chloride

This method is particularly useful for acid-sensitive substrates or when a rapid conversion is desired.

Materials and Reagents:

  • 3-chloro-5-fluorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 3-chloro-5-fluorobenzoic acid (5.0 g, 28.6 mmol) in methanol (40 mL).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride (3.2 mL, 43.0 mmol) dropwise via a dropping funnel over 15-20 minutes. Caution: The reaction is exothermic and releases toxic gases (HCl and SO₂).

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 70°C) for 3 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol and unreacted thionyl chloride under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure build-up.

    • Wash with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Experimental Workflow Diagram

SynthesisWorkflow cluster_methodA Method A: Fischer Esterification cluster_methodB Method B: Thionyl Chloride A_Start 3-chloro-5-fluorobenzoic acid + Methanol A_Catalyst Add H₂SO₄ (cat.) A_Start->A_Catalyst A_Reflux Reflux (4-6h) A_Catalyst->A_Reflux A_Workup Work-up: - Remove MeOH - EtOAc extraction - NaHCO₃ wash - Brine wash A_Reflux->A_Workup A_Dry Dry (Na₂SO₄) A_Workup->A_Dry A_Purify Purification: - Evaporation - Vacuum Distillation / Chromatography A_Dry->A_Purify A_Product This compound A_Purify->A_Product B_Start 3-chloro-5-fluorobenzoic acid + Methanol B_Reagent Add SOCl₂ (dropwise) B_Start->B_Reagent B_Reflux Reflux (3h) B_Reagent->B_Reflux B_Workup Work-up: - Remove volatiles - EtOAc extraction - NaHCO₃ wash - Brine wash B_Reflux->B_Workup B_Dry Dry (Na₂SO₄) B_Workup->B_Dry B_Purify Purification: - Evaporation - Vacuum Distillation / Chromatography B_Dry->B_Purify B_Product This compound B_Purify->B_Product

Caption: Comparative workflow for the synthesis of this compound.

Results and Characterization

The successful synthesis of this compound should be confirmed by a combination of spectroscopic methods. Below are the expected characterization data.

ParameterExpected Value/Observation
Appearance Colorless to pale yellow liquid or low-melting solid
Expected Yield Method A: 60-80%; Method B: 75-90%
¹H NMR (CDCl₃, 400 MHz) δ 7.80-7.90 (m, 1H), 7.55-7.65 (m, 1H), 7.30-7.40 (m, 1H), 3.94 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 164.5 (C=O), 162.0 (d, J=250 Hz, C-F), 135.0 (d, J=8 Hz, C-Cl), 132.5, 125.0 (d, J=3 Hz), 120.0 (d, J=22 Hz), 115.0 (d, J=24 Hz), 52.8 (OCH₃)
IR (neat, cm⁻¹) ~2955 (C-H, sp³), ~1730 (C=O, ester), ~1580, 1450 (C=C, aromatic), ~1250 (C-O, ester), ~1100 (C-F), ~800 (C-Cl)
Mass Spec (EI) m/z (%): 188/190 ([M]⁺, 100/33), 157/159 ([M-OCH₃]⁺), 129/131 ([M-COOCH₃]⁺)

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The splitting pattern 'd' denotes a doublet and 'm' a multiplet. Mass spectrometry data will show isotopic peaks for chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time, ensure anhydrous conditions, or use a larger excess of alcohol (Method A).
Loss of product during work-up.Ensure complete extraction; avoid overly vigorous shaking which can lead to emulsions.
Incomplete Reaction Insufficient catalyst or catalyst deactivation.Add more catalyst (Method A). Ensure reagents are of high purity.
Reaction time too short.Monitor reaction by TLC and continue until starting material is consumed.
Product Contamination Unreacted starting material.Optimize reaction time and conditions. Purify by column chromatography.
By-products from side reactions.Ensure proper temperature control. Purify carefully.

Safety and Handling

  • 3-chloro-5-fluorobenzoic acid: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.[4]

  • Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water.[5]

  • Thionyl Chloride: Causes severe skin burns and eye damage. Toxic if inhaled. Reacts violently with water, liberating toxic gas.[6]

Always consult the Safety Data Sheet (SDS) for each chemical before use. Handle all chemicals in a fume hood and wear appropriate PPE. Neutralize acidic and basic aqueous waste before disposal. Organic waste should be collected in a designated container.

Conclusion

This application note provides two effective and reliable methods for the synthesis of this compound. The choice between Fischer esterification and the thionyl chloride method will depend on the specific requirements of the laboratory, including available equipment, desired reaction time, and substrate sensitivity. Both protocols, when followed with care, will yield the desired product in good purity and yield, ready for its application in further synthetic endeavors.

References

Application Notes and Protocols for the Esterification of 3-chloro-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-chloro-5-fluorobenzoic Acid Esters

3-Chloro-5-fluorobenzoic acid is a key building block in the synthesis of a wide range of biologically active molecules and functional materials. Its esters are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and specialty polymers. The presence of both chloro and fluoro substituents on the aromatic ring significantly influences the molecule's electronic properties, offering unique opportunities for molecular design and tuning of physicochemical characteristics. This guide provides detailed protocols and expert insights into the most effective methods for the esterification of 3-chloro-5-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development and materials science.

Strategic Considerations for Esterification

The selection of an appropriate esterification method is paramount and depends on several factors, including the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, the sensitivity of the starting materials to acidic or basic conditions, and the available laboratory equipment. The electron-withdrawing nature of the halogen substituents on 3-chloro-5-fluorobenzoic acid increases the electrophilicity of the carboxyl carbon, which can influence reaction kinetics.

Herein, we detail three robust and widely applicable methods for the esterification of 3-chloro-5-fluorobenzoic acid:

  • Fischer-Speier Esterification: A classic, acid-catalyzed method suitable for the synthesis of simple alkyl esters.

  • Steglich Esterification: A mild and efficient method for forming esters under neutral conditions, particularly useful for more complex or sensitive alcohols.[1][2]

  • Acyl Chloride-Mediated Esterification: A two-step approach involving the formation of a highly reactive acyl chloride intermediate, ideal for reactions with less reactive alcohols.[3]

Method 1: Fischer-Speier Esterification

This method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, and/or water is removed as it is formed.[5][6]

Causality and Experimental Choices
  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one reactant, shifting the equilibrium towards the ester product according to Le Chatelier's principle.[7]

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.[9]

Detailed Protocol: Synthesis of Methyl 3-chloro-5-fluorobenzoate

Materials:

  • 3-chloro-5-fluorobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add 3-chloro-5-fluorobenzoic acid (e.g., 5.0 g, 1 equivalent).

  • Add an excess of anhydrous methanol (e.g., 50 mL).

  • Slowly and cautiously add concentrated sulfuric acid (e.g., 0.5 mL) to the stirred mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst and any unreacted carboxylic acid.[10]

  • Wash the organic layer with brine (30 mL).

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Visualization of Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start 1. Add 3-chloro-5-fluorobenzoic acid, methanol, and H₂SO₄ to flask reflux 2. Heat to reflux start->reflux monitor 3. Monitor by TLC reflux->monitor cool 4. Cool to RT monitor->cool evaporate 5. Remove excess methanol cool->evaporate dissolve 6. Dissolve in Ethyl Acetate evaporate->dissolve wash_bicarb 7. Wash with NaHCO₃ dissolve->wash_bicarb wash_brine 8. Wash with brine wash_bicarb->wash_brine dry 9. Dry over MgSO₄ wash_brine->dry filter_concentrate 10. Filter and concentrate dry->filter_concentrate purify 11. Purify (distillation or chromatography) filter_concentrate->purify end end purify->end Final Product: This compound

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly advantageous for acid-sensitive substrates and sterically hindered alcohols.[2][11]

Causality and Experimental Choices
  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[11]

  • DMAP: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[2] This catalyst also suppresses the formation of the N-acylurea byproduct.[11]

  • Room Temperature Reaction: The high reactivity of the intermediates allows the reaction to proceed at room temperature, making it suitable for thermally sensitive molecules.[1]

Detailed Protocol: Synthesis of an Ester of 3-chloro-5-fluorobenzoic Acid

Materials:

  • 3-chloro-5-fluorobenzoic acid

  • Alcohol (e.g., isopropanol, 1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-5-fluorobenzoic acid (1 equivalent) in anhydrous DCM.

  • Add the alcohol (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC or EDC (1.1 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC/EDC solution dropwise to the cooled reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used. Filter off the DCU and wash the solid with a small amount of cold DCM. If EDC is used, the urea byproduct is water-soluble and will be removed during the work-up.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude ester.

  • Purify by column chromatography.

Visualization of Steglich Esterification Mechanism

Steglich_Mechanism Carboxylic Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic Acid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU + H₂O (from DCC) DMAP DMAP Ester Ester N_Acylpyridinium->Ester + Alcohol Alcohol Alcohol (R'-OH)

Caption: Key intermediates in the Steglich esterification.

Method 3: Acyl Chloride-Mediated Esterification

This two-step method first converts the carboxylic acid to a highly reactive acyl chloride, which is then reacted with an alcohol to form the ester.[3] This is often the method of choice for less reactive alcohols or when the esterification needs to be performed under milder conditions than Fischer esterification. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for the formation of the acyl chloride.

Causality and Experimental Choices
  • Acyl Chloride Formation: Thionyl chloride and oxalyl chloride react with the carboxylic acid to form a highly electrophilic acyl chloride. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gases, which helps to drive the reaction to completion.

  • Pyridine or Triethylamine: A base is often added during the reaction of the acyl chloride with the alcohol to neutralize the HCl that is formed.

Detailed Protocol: Synthesis of an Ester via an Acyl Chloride

Part A: Formation of 3-chloro-5-fluorobenzoyl chloride

Materials:

  • 3-chloro-5-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2-3 equivalents)

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Place 3-chloro-5-fluorobenzoic acid (1 equivalent) in a dry round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂).

  • Add thionyl chloride (2-3 equivalents) to the flask.

  • Heat the mixture to reflux (around 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-chloro-5-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Part B: Esterification

Materials:

  • 3-chloro-5-fluorobenzoyl chloride (from Part A)

  • Alcohol (1.1 equivalents)

  • Pyridine or Triethylamine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.1 equivalents) and pyridine or triethylamine (1.1 equivalents) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 3-chloro-5-fluorobenzoyl chloride (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the alcohol solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude ester.

  • Purify by column chromatography or vacuum distillation.

Visualization of Acyl Chloride-Mediated Esterification

Acyl_Chloride_Esterification cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification Carboxylic_Acid 3-chloro-5-fluorobenzoic acid Acyl_Chloride 3-chloro-5-fluorobenzoyl chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ SOCl2 SOCl₂ or (COCl)₂ Alcohol_Base Alcohol + Pyridine Acyl_Chloride->Alcohol_Base Reacts with Ester Final Ester Product Alcohol_Base->Ester

Caption: Two-step acyl chloride-mediated esterification.

Data Summary and Comparison of Methods

FeatureFischer-Speier EsterificationSteglich EsterificationAcyl Chloride-Mediated Esterification
Reagents Carboxylic acid, excess alcohol, strong acid catalystCarboxylic acid, alcohol, DCC/EDC, DMAPCarboxylic acid, SOCl₂/(COCl)₂, alcohol, base
Conditions RefluxRoom temperatureReflux (step 1), 0°C to RT (step 2)
Advantages Inexpensive reagents, simple procedureMild conditions, high yields, good for sensitive substratesHigh reactivity, good for unreactive alcohols
Disadvantages Harsh acidic conditions, equilibrium reactionExpensive reagents, byproduct removal (DCU)Two-step process, corrosive reagents (SOCl₂)
Typical Yields Moderate to goodGood to excellentGood to excellent

Safety Precautions

  • General: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.[12][13] Work in a well-ventilated fume hood.[12]

  • Acids: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care.[13][14]

  • Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water to release toxic gases (HCl and SO₂). Handle only in a fume hood.

  • DCC: Dicyclohexylcarbodiimide is a potent skin allergen. Avoid all contact with skin.

  • Solvents: Dichloromethane is a suspected carcinogen. Methanol is toxic and flammable. Handle with appropriate care.

References

Application Notes & Protocols: Strategic Use of Methyl 3-chloro-5-fluorobenzoate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Challenging Substrate

In the landscape of modern drug discovery and materials science, the synthesis of substituted biaryl compounds remains a cornerstone of molecular design.[1] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds, celebrated for its functional group tolerance and generally mild conditions.[2][3] This guide focuses on a particularly valuable, yet challenging, building block: Methyl 3-chloro-5-fluorobenzoate .

This substrate is of significant interest as its halogenated aromatic structure is a key feature in modifying the metabolic stability and binding affinity of potential drug molecules.[4] The presence of two distinct halogen atoms (Cl and F) and an ester moiety provides multiple handles for diversification. However, the inherent electronic properties of this molecule—specifically, the presence of the electron-withdrawing ester and fluorine groups—render the C-Cl bond deactivated and notoriously difficult to activate for cross-coupling.[5]

This document provides a detailed exploration of the mechanistic considerations, key parameter optimization, and robust protocols necessary to successfully employ this compound in Suzuki-Miyaura coupling reactions, transforming a challenging substrate into a powerful synthetic tool.

Mechanistic Insights: Overcoming the Activation Barrier

The success of any Suzuki-Miyaura coupling hinges on the efficiency of its three core mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[6] For this compound, the primary hurdle is the initial oxidative addition of the palladium catalyst into the strong aryl-chloride bond.

The reactivity of aryl halides towards oxidative addition typically follows the trend: I > Br > OTf >> Cl.[2][7] Aryl chlorides are the least reactive due to the high C-Cl bond dissociation energy. The electron-withdrawing nature of the ester and fluorine substituents on our substrate further decreases the electron density of the aromatic ring, making it less susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[8] Therefore, overcoming this initial activation step is the central challenge.

The Catalytic Cycle in Focus

The catalytic cycle, illustrated below, requires a carefully selected catalyst system capable of activating the C-Cl bond without promoting unwanted side reactions.

Suzuki_Miyaura_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition (Rate-Limiting Step for Ar-Cl) pd0->oa Ar-Cl (this compound) pd_complex Ar-Pd(II)-Cl(L₂) Oxidative Addition Complex oa->pd_complex transmetalation Transmetalation pd_complex->transmetalation Base (e.g., K₃PO₄) biaryl_complex Ar-Pd(II)-Ar'(L₂) Di-organopalladium Complex transmetalation->biaryl_complex ar_boronate Ar'-B(OR)₂ (Activated by Base) ar_boronate->transmetalation re Reductive Elimination biaryl_complex->re re->pd0 Catalyst Regeneration product Ar-Ar' Coupled Product re->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters: A Scientist's Guide

Successfully coupling a deactivated aryl chloride like this compound requires a departure from "standard" Suzuki conditions. Each component must be chosen deliberately to favor the desired reaction pathway.

The Catalyst System: Palladium Source and Ligand Choice

The selection of the ligand is the most critical factor for activating the C-Cl bond. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[8]

  • Expertise & Rationale: For challenging aryl chlorides, highly active catalyst systems are required. The most effective ligands are typically bulky, electron-rich monophosphines that stabilize the monomeric Pd(0) species.[9] These properties enhance the electron density on the palladium center, which facilitates its insertion into the electron-poor C-Cl bond.[10] Furthermore, their steric bulk promotes the final reductive elimination step.

  • Recommended Ligands:

    • Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are industry standards for these transformations. They provide the necessary combination of electron-donating character and steric hindrance.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes are strong sigma-donors that form very stable and highly active palladium complexes, making them excellent choices for aryl chloride coupling.[11]

  • Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common sources of Pd(0), using pre-formed precatalysts (e.g., SPhos-Pd-G3) can lead to more reproducible results by ensuring the formation of the active L-Pd(0) species.

Base Selection: The Engine of Transmetalation

The base plays a crucial role in activating the boronic acid for transmetalation.[12] Its choice can significantly impact yield, especially when sensitive functional groups like esters are present.

  • Expertise & Rationale: The base facilitates the formation of a more nucleophilic boronate "ate" complex (Boronate Pathway) or a palladium(II) hydroxide complex (Hydroxide Pathway), both of which accelerate transmetalation.[12] For substrates with base-labile groups like the methyl ester in our target molecule, strong yet non-nucleophilic bases are preferred to prevent saponification.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is sufficiently basic to promote the reaction but is generally non-nucleophilic, preserving the ester.

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is insufficient. Its high solubility in organic solvents can also be advantageous.

    • Potassium Fluoride (KF): A milder option, particularly useful if the substrate is highly sensitive. Fluoride ions are believed to play a unique role in activating the boronic acid.[11]

Solvent System: The Reaction Medium

The solvent influences the solubility of reagents and the stability of catalytic intermediates.

  • Expertise & Rationale: Anhydrous, polar aprotic solvents are typically the best choice. They effectively dissolve the palladium complexes and organic reagents. Often, a small amount of water is added to help solubilize the inorganic base and facilitate the formation of the boronate complex.[2]

  • Recommended Solvents:

    • 1,4-Dioxane / Water

    • Toluene / Water

    • Tetrahydrofuran (THF) / Water

The choice of solvent can sometimes influence selectivity, though this is more pronounced in molecules with multiple, distinct halide leaving groups.[13]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Reagents
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
This compound190.581.01.0191 mg
Arylboronic Acid-1.21.2Varies
Pd₂(dba)₃915.720.010.02 (Pd)9.2 mg
SPhos410.470.040.0416.4 mg
Potassium Phosphate (K₃PO₄), anhydrous212.272.02.0425 mg
1,4-Dioxane, anhydrous---4.0 mL
Water, degassed---1.0 mL

Experimental Workflow Diagram

Workflow Experimental Workflow for Suzuki Coupling A 1. Reagent Preparation B 2. Inert Atmosphere Setup (Evacuate & Backfill with N₂/Ar) A->B C 3. Solvent & Reagent Addition B->C D 4. Degassing (Sparge with N₂/Ar for 15 min) C->D E 5. Catalyst Addition (Under positive inert gas pressure) D->E F 6. Reaction (Heat to 80-110 °C, Monitor by TLC/LC-MS) E->F G 7. Work-up (Quench, Extract with Organic Solvent) F->G H 8. Purification (Silica Gel Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Figure 2: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried reaction vial or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Inerting the Atmosphere: Seal the vessel with a septum and purge with an inert gas (high-purity argon or nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Preparation & Addition: In a separate small vial under inert gas, weigh the Pd₂(dba)₃ (0.01 eq) and SPhos (0.04 eq). Briefly purge the vial with inert gas before adding it to the main reaction mixture as a solid under a positive pressure of inert gas.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biphenyl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting & Side Reactions

  • Low Conversion: If the reaction stalls, consider increasing the temperature (up to 110 °C for dioxane), using a stronger base (Cs₂CO₃), or increasing the catalyst loading (up to 5 mol% Pd).

  • Dehalogenation: A common side reaction where the aryl chloride is reduced to an Ar-H species. This can be minimized by ensuring strictly anaerobic conditions and using pure reagents.[10]

  • Protodeboronation: The boronic acid is replaced by a proton. This is often exacerbated by excess water or prolonged reaction times at high temperatures. Using boronate esters (e.g., pinacol esters) can sometimes mitigate this issue.[10]

  • Ester Saponification: If hydrolysis of the methyl ester is observed, switch to a less nucleophilic base like K₃PO₄ or KF and ensure the reaction is run under anhydrous conditions (omitting the water) if possible.

Conclusion

While the Suzuki-Miyaura coupling of this compound presents a significant challenge due to its status as a deactivated aryl chloride, it is a readily surmountable one. By understanding the critical role of the oxidative addition step and employing highly active catalyst systems composed of bulky, electron-rich ligands, researchers can reliably access a diverse range of valuable 3-fluoro-5-(methoxycarbonyl)biphenyl derivatives. The protocols and insights provided herein serve as a robust foundation for scientists in pharmaceutical and materials development to leverage this versatile building block in their synthetic campaigns.

References

Application Notes for Methyl 3-chloro-5-fluorobenzoate: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Benzoates in Drug Discovery

In the landscape of medicinal chemistry, the deliberate installation of halogen atoms on aromatic scaffolds is a cornerstone of modern drug design. The unique electronic properties and steric profiles of halogens allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Methyl 3-chloro-5-fluorobenzoate has emerged as a particularly valuable building block due to its distinct 1,3,5-substitution pattern, which presents a versatile platform for the synthesis of complex molecular architectures.

The presence of both chlorine and fluorine atoms offers a dual advantage. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the chlorine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the strategic introduction of further complexity.[2] This guide provides an in-depth analysis of this compound, detailing its properties, key synthetic transformations, and its application in the development of therapeutically relevant compounds.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis.

PropertyValueSource
CAS Number 327056-75-7[3]
Molecular Formula C₈H₆ClFO₂[3]
Molecular Weight 188.58 g/mol [3]
Appearance White to off-white solidN/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Soluble in common organic solventsN/A

Core Synthetic Transformations and Protocols

This compound is amenable to a range of synthetic transformations that are central to medicinal chemistry programs. The following protocols are presented as robust starting points for the derivatization of this versatile building block.

Palladium-Catalyzed Cyanation: Introducing a Versatile Nitrile Handle

The conversion of the chloro substituent to a nitrile group opens up a plethora of synthetic possibilities. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocycles. The following protocol is adapted from a patented synthesis of metabotropic glutamate receptor antagonists.[4]

Reaction Scheme:

G cluster_0 This compound cluster_1 Methyl 3-cyano-5-fluorobenzoate start reagents Zn(CN)₂, Zn (dust) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) DMF, reflux start->reagents end reagents->end

Caption: Palladium-catalyzed cyanation of this compound.

Detailed Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Zinc cyanide (Zn(CN)₂) (1.2 eq)

    • Zinc dust (0.05 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (1:1) (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, zinc cyanide, zinc dust, and Pd(dppf)Cl₂·CH₂Cl₂.

    • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired Methyl 3-cyano-5-fluorobenzoate.

Causality and Insights: The use of a palladium catalyst, specifically with a ferrocene-based phosphine ligand like dppf, is crucial for the efficient oxidative addition to the aryl chloride. Zinc cyanide serves as the cyanide source, and the addition of zinc dust helps to maintain the palladium in its active Pd(0) state.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

Catalytic Cycle:

Suzuki_Cycle cluster_reactants cluster_products A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Complex (Ar-Pd(II)L₂-X) A->B Ar-X C Transmetalation Complex B->C [Ar'-B(OR)₂]⁻ D Reductive Elimination Complex C->D D->A Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₃⁻ ArAr Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid or ester (1.2-1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)

    • Potassium phosphate (K₃PO₄) (2.0 eq)

    • Toluene/Water (e.g., 5:1 mixture), degassed

    • Ethyl acetate

    • Water

    • Brine

  • Procedure:

    • In a Schlenk flask, combine this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed toluene/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Expert Insights: The choice of ligand is critical for the coupling of often less reactive aryl chlorides. Buchwald-type biaryl phosphine ligands, such as SPhos, are highly effective in promoting the oxidative addition step. The use of a phosphate base and a mixed aqueous-organic solvent system is standard for Suzuki-Miyaura reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines.[1] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse range of aniline derivatives that are key intermediates in many drug discovery programs.

Generalized Workflow:

G cluster_0 Reactants cluster_1 Product start This compound + Amine (HNR¹R²) catalysis Pd Catalyst + Ligand + Base start->catalysis reaction C-N Bond Formation catalysis->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end Methyl 3-(R¹R²N)-5-fluorobenzoate purification->end

Caption: Experimental workflow for a generalized Buchwald-Hartwig amination.

Generalized Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Palladium precatalyst (e.g., RuPhos-Pd-G3, 2-5 mol%)

    • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq)

    • Anhydrous solvent (e.g., Toluene or THF)

  • Procedure:

    • In an oven-dried vial inside a glovebox, combine this compound, the palladium precatalyst, and the base.

    • Add the amine and the anhydrous solvent.

    • Seal the vial and heat to 80-110 °C with stirring.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography.

Applications in Drug Discovery Programs

The 3-chloro-5-fluorophenyl motif, accessible from this compound, is a recurring structural feature in a variety of biologically active molecules.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The development of small molecule kinase inhibitors often involves the construction of heterocyclic cores decorated with various substituted aryl groups. The 3-chloro-5-fluorophenyl moiety can be strategically employed to occupy specific pockets within the kinase active site, with the halogen atoms contributing to binding affinity and selectivity. The synthetic handles on this compound allow for its incorporation into diverse kinase inhibitor scaffolds through the reactions described above.

GPCR Modulators

G protein-coupled receptors (GPCRs) are another critical class of drug targets.[5] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and a more nuanced pharmacological response. The synthesis of such modulators often requires the assembly of complex biaryl or heteroaryl structures. For instance, the core of HTL14242, a negative allosteric modulator of the mGlu5 receptor, is a 3-chloro-5-substituted benzonitrile, a structure directly accessible from this compound via the cyanation protocol described earlier.[6]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from the analogous 3-chloro-5-fluorobenzoic acid suggests that the compound should be handled with care. It may be harmful if swallowed and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a unique combination of reactive sites and strategically placed halogen atoms. Its utility in palladium-catalyzed cross-coupling and substitution reactions provides a robust platform for the synthesis of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this versatile reagent in the pursuit of novel therapeutics.

References

The Strategic Role of Methyl 3-chloro-5-fluorobenzoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

In the competitive landscape of agrochemical research and development, the precise molecular architecture of active ingredients is paramount to achieving high efficacy, selectivity, and favorable environmental profiles. Methyl 3-chloro-5-fluorobenzoate has emerged as a valuable and strategic building block in the synthesis of novel herbicides, particularly within the 3-phenylisoxazoline class of compounds. The specific substitution pattern of a chloro group at the 3-position and a fluoro group at the 5-position of the phenyl ring is not arbitrary; it is a deliberate design element that imparts desirable physicochemical properties to the final agrochemical product, influencing its biological activity, metabolic stability, and mode of action.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed application notes, step-by-step protocols, and a discussion of the scientific rationale behind its use.

The Significance of the 3-Chloro-5-fluoro Substitution Pattern

The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in the design of bioactive molecules. In the context of agrochemicals derived from this compound, this specific substitution pattern offers several key advantages:

  • Enhanced Biological Activity: The electronic properties of the chloro and fluoro substituents can significantly influence the binding affinity of the final molecule to its target protein in the weed, leading to enhanced herbicidal activity.

  • Metabolic Stability: The presence of halogens can block sites of metabolic degradation by plant enzymes, thereby increasing the half-life of the herbicide and prolonging its efficacy.

  • Lipophilicity and Uptake: The chloro and fluoro groups modulate the lipophilicity of the molecule, which is a critical factor for its absorption through the waxy cuticle of plant leaves and its translocation within the plant.

Application in the Synthesis of 3-Phenylisoxazoline Herbicides

A prime example of the utility of this compound is in the synthesis of 3-phenylisoxazoline herbicides. These compounds are known to be effective against a range of problematic weeds. The overall synthetic strategy involves the conversion of this compound into a key intermediate, 3'-chloro-5'-fluoroacetophenone, which then serves as the foundation for constructing the 3-(3-chloro-5-fluorophenyl)isoxazoline scaffold.

Synthetic Workflow Overview

The logical flow from the starting material to the final herbicidal products is illustrated below. This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the intermediates and the final products.

G A This compound B 3'-Chloro-5'-fluoroacetophenone A->B Grignard Reaction or equivalent C 3-Chloro-5-fluorobenzaldehyde B->C Oxidation/Rearrangement (e.g., Willgerodt-Kindler) D 3-Chloro-5-fluorobenzaldehyde Oxime C->D Oximation with Hydroxylamine F 3-(3-Chloro-5-fluorophenyl)isoxazoline Derivatives (Herbicides) D->F [3+2] Cycloaddition E Methyl acrylate (or other dienophile) E->F

Caption: Synthetic pathway from this compound to 3-phenylisoxazoline herbicides.

Detailed Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key transformations in the synthesis of 3-phenylisoxazoline herbicides, starting from this compound.

Protocol 1: Synthesis of 3'-Chloro-5'-fluoroacetophenone

This protocol describes a common method for the conversion of a methyl ester to an acetophenone, which is a crucial step in building the herbicidal scaffold. A Grignard reaction is a classic and effective approach.

Materials:

  • This compound

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or THF

  • Anhydrous work-up reagents (e.g., saturated ammonium chloride solution)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of Methylmagnesium Iodide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of methyl iodide in anhydrous diethyl ether dropwise via the dropping funnel. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 3'-Chloro-5'-fluoroacetophenone.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation:

ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow liquid or low melting solid
¹H NMR (CDCl₃, 400 MHz) δ 7.6-7.8 (m, 2H, Ar-H), 7.3-7.5 (m, 1H, Ar-H), 2.6 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 196 (C=O), 162 (d, J=250 Hz, C-F), 138 (d, J=7 Hz, C-Cl), 135 (d, J=3 Hz), 125 (d, J=3 Hz), 120 (d, J=22 Hz), 115 (d, J=25 Hz), 26 (CH₃)
Protocol 2: Synthesis of 3-(3-Chloro-5-fluorophenyl)isoxazoline Derivatives

This protocol outlines the final steps to construct the herbicidally active 3-phenylisoxazoline ring system. The synthesis proceeds via a 1,3-dipolar cycloaddition reaction.

Materials:

  • 3'-Chloro-5'-fluoroacetophenone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or other suitable base

  • N-Chlorosuccinimide (NCS) or other chlorinating agent

  • A suitable dienophile (e.g., methyl acrylate for the synthesis of a carboxylate-substituted isoxazoline)

  • Organic solvents (e.g., ethanol, DMF)

Procedure:

  • Synthesis of 3'-Chloro-5'-fluoroacetophenone Oxime:

    • Dissolve 3'-Chloro-5'-fluoroacetophenone and hydroxylamine hydrochloride in ethanol.

    • Add a solution of sodium hydroxide in water dropwise and stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Once complete, remove the ethanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime.

  • Formation of the Hydroximoyl Chloride:

    • Dissolve the oxime in a suitable solvent such as DMF.

    • Add N-chlorosuccinimide (NCS) portion-wise at 0 °C.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • 1,3-Dipolar Cycloaddition:

    • To the in-situ generated hydroximoyl chloride, add the dienophile (e.g., methyl acrylate) and a base (e.g., triethylamine) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(3-chloro-5-fluorophenyl)isoxazoline derivative.

Data Presentation for a Representative Product (e.g., Methyl 3-(3-chloro-5-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylate):

ParameterExpected Value
Yield 60-70% over two steps
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 7.4-7.6 (m, 2H, Ar-H), 7.1-7.3 (m, 1H, Ar-H), 5.2 (dd, 1H, isoxazoline-H5), 3.8 (s, 3H, OCH₃), 3.4-3.6 (m, 2H, isoxazoline-H4)
MS (ESI) m/z calculated for C₁₁H₁₀ClFNO₃ [M+H]⁺, found [M+H]⁺

Conclusion

This compound is a strategically important intermediate in the synthesis of modern agrochemicals, particularly 3-phenylisoxazoline herbicides. The protocols and data presented in this guide demonstrate a viable synthetic pathway from this starting material to a class of herbicidally active compounds. The deliberate incorporation of the 3-chloro-5-fluoro substitution pattern is a key element in the design of these molecules, contributing to their enhanced biological activity and metabolic stability. The methodologies described herein provide a solid foundation for researchers and scientists working in the field of agrochemical discovery and development.

Application Notes and Protocols: Methyl 3-chloro-5-fluorobenzoate as a Key Precursor in the Synthesis of Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Fluorinated Benzoids in Oncology

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and bioavailability. Methyl 3-chloro-5-fluorobenzoate, a halogenated aromatic ester, represents a pivotal building block in the synthesis of a new generation of targeted antineoplastic agents. Its unique substitution pattern provides a versatile scaffold for the construction of complex heterocyclic systems that are central to the mechanism of action of potent enzyme inhibitors. This document provides a comprehensive guide to the application of this compound as a precursor in the synthesis of the BRAF kinase inhibitor, Vemurafenib, a significant therapeutic agent in the treatment of metastatic melanoma. The protocols and discussions herein are intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe utilization in synthetic protocols.

PropertyValueReference
CAS Number 327056-75-7[1]
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.58 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 45-48 °C
Boiling Point 235-237 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water.

Safety Precautions: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[2][3][4]

Synthetic Protocol: Multi-step Synthesis of Vemurafenib

The following protocol details a plausible multi-step synthesis of Vemurafenib, a potent BRAF V600E kinase inhibitor, commencing with this compound. This synthesis is presented as a representative example of the utility of this precursor in the development of antineoplastic agents.

Workflow Overview

G A This compound B Step 1: Saponification (Hydrolysis) A->B C 3-Chloro-5-fluorobenzoic acid B->C D Step 2: Amide Coupling C->D E N-(2,4-difluoro-3-propylsulfonamidophenyl)-3-chloro-5-fluorobenzamide (Key Intermediate) D->E F Step 3: Subsequent Cyclization & Coupling Reactions E->F G Vemurafenib F->G

Caption: Synthetic workflow for Vemurafenib from this compound.

Step 1: Saponification of this compound

Rationale: The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is essential to activate the carbonyl group for the subsequent amide bond formation. A base-mediated saponification is a standard and efficient method for this purpose.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (1.2 eq) in deionized water to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl. A white precipitate of 3-chloro-5-fluorobenzoic acid will form.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-chloro-5-fluorobenzoic acid. The product can be purified further by recrystallization if necessary.

Step 2: Amide Coupling to Form a Key Intermediate

Rationale: The formation of the amide bond between the synthesized 3-chloro-5-fluorobenzoic acid and a suitable aniline derivative is a critical step. The use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a common and effective method to facilitate this transformation, minimizing side reactions and racemization if chiral centers were present.

Materials:

  • 3-Chloro-5-fluorobenzoic acid (from Step 1)

  • 2,4-difluoro-3-(propane-1-sulfonamido)aniline (This is a key intermediate that would be synthesized separately)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-chloro-5-fluorobenzoic acid (1.0 eq) and 2,4-difluoro-3-(propane-1-sulfonamido)aniline (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.1 eq) and TEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the key intermediate, N-(2,4-difluoro-3-propylsulfonamidophenyl)-3-chloro-5-fluorobenzamide.

Step 3: Subsequent Cyclization and Coupling Reactions to Vemurafenib

The subsequent steps to complete the synthesis of Vemurafenib involve the construction of the pyrrolo[2,3-b]pyridine core and a final Suzuki coupling reaction. These are advanced synthetic transformations that are typically detailed in patent literature.[5][6] A generalized overview is provided below:

  • Construction of the Azaindole Core: The key intermediate from Step 2 would undergo a series of reactions, likely involving a Friedel-Crafts acylation or a similar transformation to form the tricyclic core of Vemurafenib.

  • Suzuki Coupling: The final key step is a palladium-catalyzed Suzuki coupling reaction to introduce the 4-chlorophenyl group onto the azaindole core.[6] This reaction typically involves the use of a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃), and 4-chlorophenylboronic acid.[6]

Purification of the Final Product: The final Vemurafenib product would be purified by column chromatography followed by recrystallization or precipitation to obtain a product of high purity suitable for pharmaceutical applications.[6]

Mechanism of Action: Targeting the Aberrant RAS-RAF-MEK-ERK Signaling Pathway

Vemurafenib is a highly selective inhibitor of the BRAF kinase, specifically the V600E mutant form, which is prevalent in a significant percentage of melanomas.[7][8][9] The BRAF protein is a serine/threonine kinase that is a critical component of the RAS-RAF-MEK-ERK signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[10][]

In cancer cells harboring the BRAF V600E mutation, the BRAF kinase is constitutively active, leading to uncontrolled downstream signaling through MEK and ERK, which in turn promotes incessant cell division and tumor growth.[2][12] Vemurafenib functions by binding to the ATP-binding site of the mutated BRAF V600E kinase, thereby inhibiting its activity.[13] This blockade of BRAF V600E leads to the downregulation of the entire signaling cascade, resulting in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[7][12]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Constitutively Active ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Vemurafenib.

References

Application Notes and Protocols for the Synthesis of EGFR Inhibitors Utilizing Methyl 3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Substituted Benzoates in EGFR Inhibitor Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when dysregulated, can drive the growth of numerous cancers, including non-small cell lung cancer (NSCLC)[1][2]. The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these malignancies[2]. A common structural motif in many first and second-generation EGFR inhibitors is a quinazoline core, which is often substituted with various functional groups to enhance potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for the synthesis of potential EGFR inhibitors using "Methyl 3-chloro-5-fluorobenzoate" as a key starting material. While direct synthesis of approved EGFR inhibitors from this specific starting material is not widely documented, its structural features—a halogenated and fluorinated benzene ring—make it an attractive precursor for the aniline fragment of many potent kinase inhibitors. The chloro and fluoro substituents can play a crucial role in modulating the binding affinity of the inhibitor to the ATP-binding pocket of the EGFR kinase domain and can also improve metabolic stability.

Herein, we propose a plausible and scientifically sound synthetic strategy to leverage "this compound" for the generation of novel EGFR inhibitors. The protocols provided are adapted from established syntheses of well-known EGFR inhibitors such as Gefitinib and Erlotinib, offering a solid foundation for researchers in drug discovery and development.

Proposed Synthetic Strategy: A Multi-Step Approach to a Quinazoline-Based EGFR Inhibitor

The proposed synthetic pathway is designed to be convergent, involving the synthesis of a substituted aniline derived from this compound and a separate synthesis of the quinazoline core, followed by their coupling.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow A This compound B Nitration A->B HNO3, H2SO4 D Reduction B->D Fe, NH4Cl or H2, Pd/C C Methyl 4-amino-3-chloro-5-fluorobenzoate E 3-Chloro-5-fluoroaniline C->E Hydrolysis & Decarboxylation (optional) D->C G Nucleophilic Aromatic Substitution (SNAr) E->G Coupling F Quinazoline Core (e.g., 4-chloro-6,7-dimethoxyquinazoline) F->G H Potential EGFR Inhibitor G->H

Caption: Proposed synthetic workflow for an EGFR inhibitor.

Detailed Experimental Protocols

The following protocols are adapted from established literature for analogous transformations and should be optimized for the specific substrates used.

Part 1: Synthesis of the Substituted Aniline Moiety

1.1 Nitration of this compound

Rationale: Nitration of the aromatic ring is a crucial step to introduce a nitro group, which can then be reduced to an amine. The position of nitration will be directed by the existing substituents.

Protocol:

  • Reagents and Materials:

    • This compound

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice bath

    • Round-bottom flask with a magnetic stirrer

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, slowly add this compound to a mixture of concentrated sulfuric acid.

    • To this stirring mixture, add fuming nitric acid dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

1.2 Reduction of the Nitro Group to an Aniline

Rationale: The nitro group is reduced to the corresponding aniline, which is the key functional group for the subsequent coupling reaction. Catalytic hydrogenation or reduction with metals like iron or tin(II) chloride are common methods.

Protocol (using Iron and Ammonium Chloride):

  • Reagents and Materials:

    • Nitrated this compound derivative

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Reflux condenser

    • Celite®

  • Procedure:

    • To a suspension of the nitrated compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

    • Heat the mixture to reflux and stir vigorously for 2-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

    • Wash the Celite® pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline derivative.

    • Purify by column chromatography if necessary.

Part 2: Synthesis of the Quinazoline Core

The synthesis of the quinazoline core can be achieved through various published methods. A common starting material is a substituted anthranilic acid or benzonitrile. For this application note, we will assume the availability of a suitable 4-chloroquinazoline derivative, such as 4-chloro-6,7-dimethoxyquinazoline, which is commercially available or can be synthesized according to literature procedures[1][3].

Part 3: Coupling of the Aniline and Quinazoline Core

Rationale: The final step in assembling the core structure of the EGFR inhibitor is the nucleophilic aromatic substitution (SNAr) reaction between the synthesized aniline and the 4-chloroquinazoline.

Protocol:

  • Reagents and Materials:

    • Synthesized 3-chloro-5-fluoroaniline derivative

    • 4-chloro-6,7-dimethoxyquinazoline (or other suitable quinazoline)

    • Isopropanol or other suitable solvent

    • Hydrochloric acid (HCl) in isopropanol (optional, for salt formation)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve the aniline derivative and the 4-chloroquinazoline in isopropanol.

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature. The product may precipitate out of the solution.

    • If the product precipitates, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

    • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

    • For the formation of a hydrochloride salt, the purified product can be dissolved in a suitable solvent and treated with a solution of HCl in isopropanol. The resulting salt can then be collected by filtration.

Characterization and Data

The synthesized intermediates and the final product should be thoroughly characterized using modern analytical techniques.

Compound Expected Molecular Weight Key ¹H NMR Signals (Predicted) Key ¹³C NMR Signals (Predicted)
Nitrated this compoundVaries based on nitration positionAromatic protons, methyl ester protonsAromatic carbons, ester carbonyl carbon
Methyl 4-amino-3-chloro-5-fluorobenzoateVariesAromatic protons, amine protons, methyl ester protonsAromatic carbons, ester carbonyl carbon
Final EGFR InhibitorVariesQuinazoline protons, aniline protons, methoxy protonsQuinazoline carbons, aniline carbons

EGFR Signaling Pathway and Mechanism of Inhibition

EGFR inhibitors act by binding to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.

Diagram of the EGFR Signaling Pathway:

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival EGF EGF Ligand EGF->EGFR Binds Inhibitor EGFR Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

The synthetic protocols and strategies outlined in this application note provide a robust starting point for the synthesis of novel EGFR inhibitors using "this compound". While the provided pathways are based on established chemical transformations, researchers should be prepared to optimize reaction conditions for their specific substrates. The successful synthesis and biological evaluation of these novel compounds could lead to the discovery of new and effective anticancer agents.

References

Application and Protocol Guide for the Characterization of Methyl 3-chloro-5-fluorobenzoate using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the analytical characterization of Methyl 3-chloro-5-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. The methodologies outlined herein leverage High-Performance Liquid Chromatography (HPLC) for purity determination and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the robust analysis of this halogenated aromatic ester. The protocols are designed to be self-validating, adhering to principles of scientific integrity and referencing authoritative standards for analytical method validation.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 327056-75-7) is a halogenated aromatic ester of significant interest in organic synthesis. Its utility as a building block in the creation of complex molecules necessitates stringent quality control to ensure the purity and identity of the substance. The presence of impurities, even at trace levels, can have a profound impact on the yield, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are paramount for its characterization.

This guide presents two orthogonal analytical techniques, HPLC and GC-MS, to provide a comprehensive analytical profile of this compound. HPLC is employed for the quantitative determination of purity, while GC-MS offers a powerful tool for unequivocal identification and the detection and identification of volatile impurities. The causality behind the selection of specific chromatographic conditions and validation parameters is discussed in detail, providing a deeper understanding of the method development process.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is crucial for the development of effective analytical methods.

PropertyValueSource
Molecular Formula C₈H₆ClFO₂[1]
Molecular Weight 188.59 g/mol
Appearance Liquid
Storage Temperature Sealed in dry, room temperature

These properties suggest that this compound is amenable to both HPLC and GC analysis without the need for derivatization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is the method of choice for the purity determination of moderately polar to non-polar small molecules like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Rationale for Method Development

The selection of a C18 stationary phase is based on its wide applicability and proven performance for the separation of aromatic esters.[2][3] The mobile phase, consisting of acetonitrile and water, offers a good balance of solvent strength and UV transparency. The addition of a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can improve peak shape by suppressing the ionization of any acidic impurities.[2] UV detection is appropriate due to the presence of the chromophoric benzene ring in the analyte.

HPLC Protocol

Objective: To determine the purity of this compound by assessing the main peak area relative to the total peak area.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for LC-MS)

  • This compound reference standard and sample

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow:

Figure 1: HPLC Analysis Workflow.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). If necessary, add 0.1% phosphoric acid to the aqueous portion before mixing. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution to determine the retention time and system suitability, followed by the sample solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound using the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Method Validation

The analytical method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][5] Key validation parameters include:

Validation ParameterAcceptance CriteriaRationale
Specificity The analyte peak should be well-resolved from any impurities or degradation products.To ensure the method accurately measures the analyte without interference.[2]
Linearity Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.To demonstrate a proportional relationship between concentration and detector response.[6]
Accuracy % Recovery of a spiked placebo should be within 98.0% to 102.0%.To assess the closeness of the measured value to the true value.[2]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.To demonstrate the consistency of results under the same and different conditions.[2]
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).To ensure the reliability of the method during routine use.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

Rationale for Method Development

This compound is a volatile compound suitable for GC analysis. A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for the separation of halogenated aromatic compounds.[7] Electron Ionization (EI) is a common and effective ionization technique for generating reproducible mass spectra that can be compared to spectral libraries for compound identification. The predicted mass spectrum of this compound will likely show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of the methoxy group and subsequent cleavages of the aromatic ring. The mass spectra of related compounds like methyl 3-chlorobenzoate can provide valuable guidance in interpreting the fragmentation.[5][6]

GC-MS Protocol

Objective: To confirm the identity of this compound and to identify any volatile impurities.

Instrumentation and Materials:

  • GC-MS system with an autosampler

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Helium (carrier gas)

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound reference standard and sample

  • Vials and caps

Experimental Workflow:

Figure 2: GC-MS Analysis Workflow.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or appropriate split ratio if the sample is concentrated)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp to 280 °C at 10 °C/min

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Analysis: Inject the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Examine the mass spectrum of the main peak and compare it to a reference spectrum or interpret the fragmentation pattern. The expected molecular ion will be at m/z 188 and 190 in an approximate 3:1 ratio due to the chlorine isotope.

    • Identify any impurity peaks by comparing their mass spectra to a commercial or in-house spectral library (e.g., NIST).

Method Validation

For impurity identification, the validation will focus on specificity and limit of detection.

Validation ParameterAcceptance CriteriaRationale
Specificity The method should be able to separate and identify the analyte from its potential impurities.To ensure accurate identification of components in the sample.[7]
Limit of Detection (LOD) The lowest concentration at which an impurity can be reliably detected (e.g., Signal-to-Noise ratio of 3:1).To determine the sensitivity of the method for detecting trace impurities.[6]

Conclusion

The HPLC and GC-MS methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The HPLC method is suitable for accurate purity determination, while the GC-MS method offers definitive identification and the ability to profile volatile impurities. Adherence to the principles of method validation outlined herein will ensure the generation of reliable and reproducible data, which is essential for quality control in the pharmaceutical and chemical industries. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrices encountered.

References

Application Note: A Comprehensive Guide to the Scale-Up Synthesis of Methyl 3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-chloro-5-fluorobenzoate is a crucial substituted aromatic ester widely utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern makes it a valuable precursor for introducing the 3-chloro-5-fluorophenyl moiety into target structures. The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges related to safety, process control, and efficiency.

This application note provides a detailed, experience-driven guide for the synthesis of this compound. It begins with a robust laboratory-scale protocol and then elaborates on the critical considerations and methodologies required for a successful and safe scale-up. The protocols are designed to be self-validating through in-process controls, ensuring reliability and reproducibility.

Reaction Principle: From Carboxylic Acid to Ester

The most common and industrially viable method for synthesizing this compound is a two-step, one-pot process starting from 3-chloro-5-fluorobenzoic acid.

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using a chlorinating agent, typically thionyl chloride (SOCl₂). This step is catalyzed by a small amount of N,N-dimethylformamide (DMF).

  • Esterification: The resulting acyl chloride is then reacted with anhydrous methanol to form the desired methyl ester. This reaction is rapid and highly exothermic.

The overall transformation is depicted below:

Reaction_Pathway start 3-chloro-5-fluorobenzoic Acid socl2 SOCl₂ / cat. DMF intermediate 3-chloro-5-fluorobenzoyl Chloride product This compound intermediate->product Step 2: Esterification methanol Methanol (CH3OH) methanol->product socl2->intermediate Step 1: Activation

Figure 1: General reaction pathway for the synthesis of this compound.

Part 1: Laboratory-Scale Synthesis Protocol

This protocol details a reliable method for synthesizing the target compound on a laboratory scale (5-10 g).

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Key Properties
3-chloro-5-fluorobenzoic acid25026-64-6174.55White solid
Thionyl chloride (SOCl₂)7719-09-7118.97Colorless to yellow fuming liquid, corrosive, toxic[1]
N,N-Dimethylformamide (DMF)68-12-273.09Colorless liquid, catalyst
Anhydrous Methanol (MeOH)67-56-132.04Colorless liquid, flammable, toxic
Toluene108-88-392.14Colorless liquid, solvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous solution, for neutralization
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37White solid, drying agent
Experimental Procedure

Step 1: Formation of the Acyl Chloride

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser connected to a gas scrubber (containing NaOH solution), and a dropping funnel.

  • Charging: Charge the flask with 3-chloro-5-fluorobenzoic acid (10.0 g, 57.3 mmol) and toluene (100 mL).

  • Catalyst Addition: Add 3-4 drops of N,N-dimethylformamide (DMF) to the suspension.

  • Reagent Addition: Slowly add thionyl chloride (6.2 mL, 85.9 mmol, 1.5 eq) to the stirred suspension at room temperature over 15-20 minutes using the dropping funnel. Causality: Slow addition is critical to control the initial exothermic reaction and the evolution of HCl and SO₂ gases. The DMF catalyst accelerates the formation of the Vilsmeier reagent, which is the active species in the conversion to the acyl chloride.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C) and maintain for 2-3 hours. The reaction is complete when the solid starting material has completely dissolved and gas evolution has ceased.

  • Solvent Removal: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step is crucial to prevent unwanted side reactions in the next stage.

Step 2: Esterification and Work-up

  • Setup: Cool the flask containing the crude acyl chloride residue in an ice-water bath (0-5°C).

  • Reagent Addition: Slowly add anhydrous methanol (25 mL, 618 mmol) dropwise to the crude acyl chloride. Causality: This reaction is highly exothermic; maintaining a low temperature prevents potential side reactions and ensures controlled ester formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1 hour. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into 100 mL of cold water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution until the effervescence stops (pH ~7-8). This step neutralizes any remaining acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.

Step 3: Purification and Characterization

  • Purification: For high purity, the crude product can be purified by vacuum distillation.

  • Yield: A typical yield is 90-95%.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Part 2: Scale-Up Considerations and Protocol

Transitioning the synthesis to a pilot plant (e.g., 50-100 L reactor) requires a stringent focus on process safety and engineering controls.

Key Scale-Up Challenges & Solutions
ChallengeRisk Analysis & RationaleSolution & Mitigation Strategy
Heat Management The reactions (acyl chloride formation and esterification) are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.Use a jacketed reactor with a thermal control unit for precise heating and cooling. Calibrate addition rates of reagents to ensure the reaction temperature remains within a safe, defined range.
Reagent Handling Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[2][3] Handling large volumes increases the risk of significant exposure or dangerous reactions.Use a closed-system transfer for all hazardous reagents. All personnel must wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, suits, and full-face respirators.[2][4][5]
Off-Gas Management The reaction generates large quantities of toxic and corrosive HCl and SO₂ gases. Releasing these gases is environmentally hazardous and a safety risk.Vent the reactor through a robust, appropriately sized caustic scrubber system (e.g., packed tower with circulating NaOH solution) to neutralize all acidic off-gases before release.
Mixing & Mass Transfer Inadequate mixing can lead to localized "hot spots" and incomplete reactions. The initial stage is a solid-liquid suspension, requiring effective agitation to ensure contact between reactants.Use a reactor equipped with a powerful overhead stirrer (e.g., turbine or anchor agitator). Determine the optimal agitation speed during process development to ensure homogeneity without excessive splashing.
Purification Method Column chromatography is not viable for large-scale production.Fractional distillation under high vacuum is the preferred method for purifying multi-kilogram quantities of the product. This requires a distillation setup with an appropriately sized column, condenser, and vacuum system.
Pilot-Scale Production Workflow

The following diagram outlines the key unit operations for the scaled-up synthesis.

Scale_Up_Workflow charge_reactor 1. Reactor Charging (Acid, Toluene, DMF) reagent_add 2. Controlled Addition (Thionyl Chloride via Pump) charge_reactor->reagent_add reaction_1 3. Reaction & Reflux (Acyl Chloride Formation) reagent_add->reaction_1 distill_off 4. Vacuum Stripping (Remove excess SOCl₂/Toluene) reaction_1->distill_off esterification 5. Cooled Esterification (Controlled Methanol Addition) distill_off->esterification workup 6. In-Situ Work-up (Quench, Neutralize, Phase Split) esterification->workup distillation 7. Final Purification (Vacuum Distillation) workup->distillation product 8. Final Product (this compound) distillation->product

Figure 2: Workflow for the scaled-up production of this compound.

Pilot-Scale Protocol Example (50 L Reactor)
  • Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere. Connect the reactor vent to a caustic scrubber.

  • Charging: Charge 3-chloro-5-fluorobenzoic acid (5.0 kg) followed by toluene (25 L) and DMF (100 mL).

  • Acyl Chloride Formation: Start agitation. Using a metering pump, add thionyl chloride (3.1 L) over 1-2 hours, maintaining the internal temperature below 30°C via the reactor jacket. After addition, slowly heat the reactor to 80-85°C and hold for 3-4 hours until in-process control (e.g., GC sample) confirms the disappearance of the starting material.

  • Solvent Stripping: Cool the reactor to 50°C. Apply a vacuum and distill off excess thionyl chloride and toluene.

  • Esterification: Break the vacuum with nitrogen. Cool the reactor jacket to 0°C. Add anhydrous methanol (7.5 L) via a pump over 1-2 hours, ensuring the internal temperature does not exceed 15°C. After addition, warm to 25°C and stir for 1 hour.

  • Work-up:

    • Quench: Slowly transfer the reactor contents via a dip tube into a separate quench vessel containing cold water (50 L) with vigorous stirring. Alternatively, if the reactor is rated for it, slowly add water directly to the reactor.

    • Neutralization: Add a 30% sodium hydroxide solution or saturated sodium bicarbonate solution to the quench vessel until the pH is 7-8.

    • Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

    • Wash: Wash the remaining organic layer with brine (20 L), allow it to separate, and drain the aqueous layer.

  • Purification: Transfer the organic layer to a suitable distillation apparatus and perform fractional vacuum distillation to obtain the pure this compound.

Conclusion

The synthesis of this compound is a straightforward but hazardous process that requires careful management of reaction conditions and safety protocols, especially during scale-up. The key to a successful transition from the lab to the plant lies in understanding and controlling the reaction exotherms, managing the corrosive and toxic nature of thionyl chloride, and implementing a robust off-gas treatment system.[1][2][3][4][5] By following the detailed protocols and considering the scale-up challenges outlined in this guide, researchers and production chemists can safely and efficiently produce this valuable intermediate at a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-chloro-5-fluorobenzoate. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and understand the formation of side products during this synthesis. Our goal is to provide you with the mechanistic insights and practical protocols necessary to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I've completed my esterification, but my crude ¹H NMR shows a significant amount of my starting material, 3-chloro-5-fluorobenzoic acid. What's the cause and how can I fix it?

Answer:

This is the most common issue encountered and points to an incomplete reaction. The primary cause is the reversible nature of the Fischer-Speier esterification, a classic equilibrium-driven process.[1][2][3][4]

Causality: The reaction between 3-chloro-5-fluorobenzoic acid and methanol to form the methyl ester and water is in constant equilibrium.

3-Cl-5-F-C₆H₃COOH + CH₃OH ⇌ 3-Cl-5-F-C₆H₃COOCH₃ + H₂O

If the water generated as a byproduct is not removed, it can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[1][2][5]

Troubleshooting & Prevention:

  • Use Excess Alcohol: Employing a large excess of methanol can shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[1][2] Using methanol as the reaction solvent is a standard and effective practice.[2]

  • Water Removal: For more stubborn reactions, removing water as it forms is highly effective. This can be achieved by:

    • Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to sequester the water.[4]

    • Drying Agents: Incorporating molecular sieves into the reaction mixture can absorb the water byproduct.[3]

  • Post-Reaction Workup: Unreacted carboxylic acid can be easily removed during the workup. An aqueous wash with a mild base, such as sodium bicarbonate (NaHCO₃) solution, will deprotonate the acidic starting material, making it water-soluble and easily separable from the organic layer containing your ester product.[2]

Experimental Protocol: Basic Aqueous Workup

  • After cooling the reaction mixture, remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution. You will observe effervescence (CO₂ evolution) as the acid is neutralized.

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude ester.[2]

Question 2: My GC-MS analysis indicates the presence of an impurity with a mass corresponding to a dichlorinated or difluorinated methyl benzoate. How is this possible?

Answer:

This issue almost certainly originates from impurities present in your starting material, 3-chloro-5-fluorobenzoic acid. The synthesis of this precursor can sometimes lead to the formation of isomeric or differently halogenated side products that are structurally similar and can be difficult to separate.

Causality & Source of Impurities:

The synthesis of 3-chloro-5-fluorobenzoic acid often starts from precursors that undergo halogenation or diazotization reactions (e.g., a Sandmeyer reaction).[6][7] These reactions are not always perfectly selective and can generate byproducts:

  • Isomeric Impurities: If the synthesis involves electrophilic aromatic substitution, minor amounts of other isomers (e.g., 2-chloro-5-fluorobenzoic acid or 3-chloro-4-fluorobenzoic acid) can form.

  • Biaryl Impurities: The Sandmeyer reaction, which proceeds via a radical mechanism, is known to produce biaryl compounds as byproducts.[7] These would appear as high-molecular-weight impurities.

  • Phenolic Byproducts: Incomplete Sandmeyer reactions or reaction of the diazonium salt with water can lead to the formation of 3-fluoro-5-hydroxybenzoic acid.[7]

These acidic impurities will undergo esterification alongside your main starting material, leading to the corresponding methyl ester impurities in your final product.

Troubleshooting & Prevention:

  • Source Material Purity: The most critical step is to ensure the purity of your starting 3-chloro-5-fluorobenzoic acid. Analyze the starting material by GC-MS, HPLC, or NMR before beginning the esterification.

  • Purification of Starting Acid: If the starting acid is impure, consider recrystallizing it from a suitable solvent system to remove isomeric impurities.

  • Chromatographic Purification: If the impurities are carried through to the final product, purification by column chromatography on silica gel is the most effective method for separation. The polarity difference between the desired product and the side products is usually sufficient for a clean separation.

Data Summary: Potential Starting Material-Derived Impurities

Side Product NamePotential OriginDistinguishing Analytical Feature
Isomeric Methyl Chloro-fluorobenzoatesImpure 3-chloro-5-fluorobenzoic acid starting material.Different fragmentation pattern in MS; distinct shifts in ¹H and ¹⁹F NMR.
Methyl 3,5-dichlorobenzoateImpurity from synthesis of the starting acid.Higher molecular weight (M+2 peak pattern for Cl₂).
Methyl 3-hydroxy-5-fluorobenzoateSandmeyer reaction side product (reaction with H₂O).[7]Significantly different polarity; presence of a phenolic -OH peak in IR/NMR.
Question 3: My reaction is complete, but the yield is low, and I have a significant amount of a high-boiling, unidentified substance. What could it be?

Answer:

While less common under standard Fischer esterification conditions, high temperatures or very strong acidic catalysts can promote side reactions. One possibility is the formation of self-condensation products or other dimers, especially if phenolic impurities are present.

Causality & Workflow Diagram:

The primary reaction pathway is the desired esterification. However, side reactions can divert material, leading to lower yields and complex impurity profiles. The troubleshooting workflow below can help diagnose the issue.

Troubleshooting Workflow

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solution Solution observe Low Yield & High-Boiling Impurity q1 Is starting acid present? observe->q1 q2 Does impurity mass match a known side product? q1->q2 No sol1 Incomplete Reaction: - Drive equilibrium (see Q1) - Optimize workup q1->sol1 Yes q3 Were reaction temps >110°C? q2->q3 No sol2 Impure Starting Material: - Purify acid before use - Purify final product via chromatography q2->sol2 Yes q3->sol2 No sol3 Degradation/Side Reaction: - Lower reaction temperature - Use milder catalyst - Reduce reaction time q3->sol3 Yes

Caption: Troubleshooting logic for low yield issues.

Potential Side Reactions:

  • Ether Formation: At very high temperatures, the alcohol (methanol) can dehydrate to form dimethyl ether, consuming the reagent and catalyst. This is generally only a concern with tertiary alcohols but can occur under harsh conditions.[1]

  • Decarboxylation: While requiring high temperatures, the aromatic carboxylic acid could potentially decarboxylate, leading to 1-chloro-3-fluorobenzene.

Recommendations:

  • Reaction Conditions: Ensure the reaction temperature is appropriate for refluxing methanol (around 65°C). Avoid excessive heating.

  • Catalyst Choice: While sulfuric acid is common, milder catalysts like p-toluenesulfonic acid (p-TsOH) or certain Lewis acids can be effective and may reduce side reactions.[3][4]

  • Characterize the Impurity: Isolate the high-boiling fraction and analyze it using NMR and MS to identify its structure. This information is crucial for pinpointing the specific side reaction occurring.

References

Improving the purity of crude "Methyl 3-chloro-5-fluorobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource designed for chemistry professionals engaged in the synthesis and purification of pharmaceutical intermediates.

Technical Support Center: Methyl 3-chloro-5-fluorobenzoate

Introduction: This guide provides in-depth troubleshooting and procedural support for the purification of crude this compound. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount. This document addresses common challenges encountered in the laboratory, blending theoretical principles with practical, field-tested methodologies to empower researchers to overcome purification hurdles efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and common initial challenges faced during the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. However, common impurities typically fall into these categories:

  • Unreacted Starting Materials: The most common is the parent carboxylic acid, 3-chloro-5-fluorobenzoic acid, resulting from incomplete esterification.[1]

  • Hydrolysis Products: The target ester can hydrolyze back to 3-chloro-5-fluorobenzoic acid if exposed to water, especially under acidic or basic conditions.

  • Regioisomers: Impurities in the starting materials, such as isomeric chlorofluorophenols or benzoic acids, can lead to the formation of regioisomers of the final product.[2]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, Toluene, Methanol) may be present.[3]

  • Side-Reaction Byproducts: Depending on the specific synthetic method, byproducts from over-chlorination or other side reactions can occur.[4]

Q2: My crude product is an oil, but the pure compound should be a solid. What does this indicate?

A2: If your this compound is an oil or a low-melting waxy solid, it is a strong indication of significant impurity levels. Residual solvents or a high concentration of liquid impurities can depress the melting point of the compound, preventing it from crystallizing. An initial purification step, such as an aqueous wash followed by solvent removal under high vacuum, is recommended before attempting more rigorous methods like recrystallization.

Q3: I've purified my product, but it still has a slight yellow or brown tint. Is this acceptable?

A3: While a faint color may not always indicate significant levels of structural impurities, high-purity this compound is typically a white to off-white solid. A persistent color often points to trace amounts of highly conjugated impurities or degradation products. For applications in drug development, achieving a colorless or white crystalline solid is crucial. Techniques like charcoal treatment during recrystallization or flash column chromatography can be effective in removing color-causing impurities.

Q4: Which analytical technique is best for assessing the purity of my final product?

A4: A combination of techniques provides the most comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying even minor impurities.

  • Gas Chromatography (GC): Particularly useful for identifying and quantifying volatile impurities like residual solvents.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the main component and can help identify structural impurities if they are present at levels above ~1%.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guides for the most effective purification methods, complete with troubleshooting advice.

Workflow Overview: From Crude to Pure Product

The general strategy for purifying crude this compound involves a multi-step approach to systematically remove different classes of impurities.

Purification_Workflow crude Crude Product (Oil or Solid) wash Aqueous Workup (e.g., NaHCO₃ wash) crude->wash Remove acidic impurities primary Primary Purification (Recrystallization or Distillation) wash->primary Remove bulk impurities analysis1 Purity Analysis (HPLC/GC) primary->analysis1 decision Purity > 99%? analysis1->decision polish Polishing Step (Column Chromatography) decision->polish No dry Drying (Vacuum Oven) decision->dry Yes final Pure Product (>99.5%) polish->final dry->final

Caption: General purification workflow for this compound.

Method 1: Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Problem Potential Cause Solution
Product does not dissolve, even when boiling. The solvent is not polar enough or is unsuitable.Add a co-solvent to increase polarity (e.g., a small amount of methanol to an isopropanol solution). If this fails, select a new, more polar solvent.
Product oils out instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure compound. / The solution is supersaturated with impurities.Use a lower-boiling point solvent. / Perform a pre-purification step (aqueous wash) to remove some impurities first. / Try adding the hot solution to a cold, vigorously stirred anti-solvent.
No crystals form upon cooling. The solution is too dilute. / The compound is highly soluble even at low temperatures.Boil off some of the solvent to concentrate the solution and attempt cooling again. / If still unsuccessful, use a different solvent or a solvent/anti-solvent system.
Crystals are colored. Colored impurities are co-precipitating.Before hot filtration, add a small amount of activated charcoal to the hot solution, boil for 2-5 minutes, and then filter hot to remove the charcoal and adsorbed impurities.
Poor recovery of the product. Too much solvent was used. / The product has significant solubility in the cold solvent.Concentrate the filtrate (mother liquor) and cool for a second crop of crystals. / Ensure the solution is cooled thoroughly in an ice bath before filtration.

This protocol is a robust starting point for achieving high purity.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol, swirling to dissolve the solid completely. The goal is to create a saturated solution at the solvent's boiling point.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. A vacuum oven set to a low temperature (e.g., 40-50 °C) is ideal.

Method 2: Vacuum Distillation

If the crude product is a liquid or a low-melting solid, and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

Problem Potential Cause Solution
"Bumping" or unstable boiling. Uneven heating or lack of nucleation sites.Use a magnetic stir bar or add boiling chips to the distillation flask. Ensure the flask is heated evenly using an oil bath.
Product is decomposing (darkening color). The distillation temperature ("pot temperature") is too high.The vacuum is not low enough. Check all seals and connections for leaks to achieve a lower pressure, which will lower the boiling point.
Poor separation of fractions. Inefficient distillation column. / Distillation rate is too fast.Use a fractionating column (e.g., Vigreux) for better separation. / Reduce the heating rate to allow for proper vapor-liquid equilibrium.
  • Setup: Assemble a fractional distillation apparatus suitable for vacuum work. Ensure all glass joints are properly sealed with vacuum grease.

  • Initial Fraction: Begin heating the distillation flask gently under full vacuum. Collect a small initial fraction (the "forerun"), which will contain low-boiling impurities and residual solvents.

  • Main Fraction: Slowly increase the heating mantle temperature. Collect the main fraction at a stable temperature and pressure corresponding to the boiling point of this compound.

  • Final Fraction: As the distillation nears completion, the temperature may rise or become unstable. Stop collecting the main fraction at this point to avoid contamination with high-boiling impurities.

  • Shutdown: Allow the system to cool completely before slowly re-introducing air to the apparatus.

Method 3: Flash Column Chromatography

This is the most powerful technique for separating compounds with similar polarities and is excellent for removing stubborn impurities or for final "polishing."

Chromatography_Troubleshooting start Problem Encountered p1 Poor Separation (overlapping peaks) start->p1 p2 Compound Won't Elute start->p2 p3 Compound Runs Too Fast start->p3 c1 Eluent is too polar. p1->c1 c3 Column is overloaded. p1->c3 c2 Eluent is not polar enough. p2->c2 p3->c1 s1 Decrease eluent polarity. (e.g., from 15% to 10% EtOAc in Hexane) c1->s1 c1->s1 s2 Increase eluent polarity. (e.g., from 10% to 20% EtOAc in Hexane) c2->s2 s3 Use less crude material relative to silica gel amount. c3->s3

Caption: Decision tree for troubleshooting flash column chromatography.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system (e.g., Ethyl Acetate/Hexanes). The ideal system gives the target compound a Retention Factor (Rf) of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry). Ensure there are no cracks or air bubbles in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

Validation & Comparative

A-Scientist's-Guide-to-Fragment-Validation:-The-Case-for-Methyl-3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful engine for identifying novel lead compounds.[1][2][3] Unlike high-throughput screening (HTS) which tests large, complex molecules, FBDD starts with small, low-molecular-weight compounds, or "fragments"[2][4]. These fragments, though often exhibiting weak binding affinity (typically in the micromolar to millimolar range), provide high-quality starting points for optimization.[5][6] Their simplicity allows for a more efficient exploration of a target's chemical space and often leads to final drug candidates with superior physicochemical properties.[2]

This guide provides an in-depth validation framework for a promising, yet underexplored fragment: Methyl 3-chloro-5-fluorobenzoate . We will dissect its intrinsic properties, compare it against alternative fragments, and provide a detailed, field-proven experimental workflow for its validation, establishing its potential as a valuable addition to any fragment screening library.

The Candidate: Profiling this compound

This compound (MCFB) is a simple aromatic ester. Its structure is compelling for several reasons from a medicinal chemistry perspective.

  • Halogenation as a Tool: The strategic placement of both chlorine and fluorine atoms is a key feature. Halogen atoms are no longer considered mere bulky hydrophobic fillers but are recognized for their ability to form specific, stabilizing interactions known as halogen bonds.[7][8] These interactions, where the halogen acts as an electrophilic "σ-hole" donor to a Lewis base on the protein target (like a backbone carbonyl oxygen), can significantly enhance binding affinity and modulate a compound's properties.[9][10] The presence of two different halogens offers multiple potential interaction points for structure-based design.

  • "Rule of Three" Compliance: A fundamental principle in FBDD is the "Rule of Three," which provides guidelines for optimal fragment properties (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[3] MCFB fits comfortably within these parameters, making it an ideal starting point for a fragment campaign.

  • Synthetic Tractability: The ester functionality provides a straightforward synthetic handle for future elaboration, allowing chemists to "grow" the fragment into more potent, drug-like molecules once a binding mode is confirmed.[11]

Physicochemical Properties of MCFB:

Property Value Source
CAS Number 327056-75-7 [12]
Molecular Formula C8H6ClFO2 [12]
Molecular Weight 188.58 g/mol [12]

| Heavy Atom Count | 12 | Calculated |

The Competitive Landscape: Alternative Fragments

To validate MCFB, its performance must be benchmarked against relevant alternatives. The choice of comparators is crucial for establishing context. We have selected two commercially available fragments that share the benzoate scaffold but differ in their substitution patterns.

  • Methyl 3-chlorobenzoate: This fragment allows for a direct assessment of the fluorine atom's contribution in MCFB. Is the fluorine essential for binding, does it enhance affinity, or does it play a negligible role?

  • Methyl 3-aminobenzoate: This comparator replaces the halogen atoms with a hydrogen bond donor (the amino group). This helps to probe whether the target's binding pocket favors halogen bonding or traditional hydrogen bonding interactions.

Comparison of Starting Fragments: | Fragment | Structure | Molecular Weight ( g/mol ) | Key Feature | | :--- | :--- | :--- | :--- | | This compound (MCFB) | O=C(OC)c1cc(F)cc(Cl)c1 | 188.58 | Chloro and Fluoro substituents | | Methyl 3-chlorobenzoate | COC(=O)c1cccc(Cl)c1 | 170.59 | | Chloro substituent | | Methyl 3-aminobenzoate | COC(=O)c1cccc(N)c1 | 151.16 | Amino substituent |

The Validation Workflow: From Hit Identification to Structural Insight

A robust, multi-step validation cascade is essential to minimize false positives and build a compelling case for a fragment's utility.[13] We advocate for an integrated approach using orthogonal biophysical techniques.[4][14]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Structural & Efficiency Analysis cluster_3 Phase 4: Decision A Fragment Library (MCFB & Comparators) B Primary Screen: Surface Plasmon Resonance (SPR) A->B  High-Throughput Binding Detection C Orthogonal Screen: Thermal Shift Assay (TSA) or NMR B->C  Triage & False Positive Removal D Affinity Determination (KD Calculation via SPR) C->D  Confirm Binders E Structural Biology: X-Ray Crystallography D->E  Determine Binding Mode F Ligand Efficiency (LE) Calculation & Analysis D->F  Quantify Binding Quality G Validated Hit (Proceed to Lead-Op) E->G F->G

Caption: High-level workflow for fragment validation.

Phase 1: Primary Screening with Surface Plasmon Resonance (SPR)

Causality: SPR is selected as the primary screening method because it is a highly sensitive, label-free technology that provides real-time binding data.[15][16] It is well-suited for detecting the weak, transient interactions typical of fragments and can be performed with relatively low protein consumption.[16][17][18]

Experimental Protocol: SPR Screening

  • Immobilization: Covalently immobilize the target protein onto a CM5 sensor chip surface using standard amine coupling chemistry to achieve a target density that would yield a theoretical Rmax of 20–40 RU for a 150 Da fragment.[19] A reference flow cell is prepared similarly but without the protein to subtract non-specific binding signals.[16]

  • Fragment Preparation: Prepare a 1 mM stock solution of this compound and its comparators in 100% DMSO. Create a final screening concentration (e.g., 250 µM) in a suitable running buffer (e.g., HBS-EP+) with a final DMSO concentration of 2.5%.

  • Screening Injection: Inject each fragment solution over the target and reference surfaces for a defined association time (e.g., 60 seconds) at a flow rate of 30-50 µL/min, followed by a dissociation phase with running buffer.[19]

  • Data Analysis: After subtracting the reference channel signal, analyze the sensorgrams. A positive "hit" is defined as a fragment that produces a specific, concentration-dependent binding response significantly above the noise level.

Phase 2: Hit Confirmation and Affinity Measurement

Causality: An orthogonal assay is crucial to eliminate artifacts and false positives that can arise from a single technology.[20] Techniques like Nuclear Magnetic Resonance (NMR) or Thermal Shift Assays (TSA) confirm binding through different physical principles.[14][21] Once confirmed, returning to SPR for dose-response analysis provides a quantitative measure of binding affinity (KD), which is essential for comparing fragments.

Protocol: Affinity (KD) Determination by SPR

  • Serial Dilution: For confirmed hits, prepare a series of concentrations (e.g., from 500 µM down to 15 µM) in running buffer.

  • Dose-Response Injections: Inject each concentration over the immobilized protein surface, ensuring sufficient association and dissociation time to reach equilibrium (steady-state).

  • KD Calculation: Plot the steady-state binding response against the fragment concentration. Fit the resulting curve to a 1:1 binding model to calculate the equilibrium dissociation constant (KD).

Phase 3: Structural and Efficiency Analysis

Causality: A high-resolution crystal structure of the fragment bound to the target is the gold standard in FBDD.[1] It provides definitive proof of binding and reveals the precise interactions driving recognition, which is invaluable information for structure-based drug design.[11] Furthermore, calculating the Ligand Efficiency (LE) normalizes the binding affinity for the size of the molecule, providing a measure of binding quality.[5][22]

Ligand Efficiency (LE) Calculation:

Ligand efficiency is a metric that assesses the binding potency of a ligand in relation to its size (number of heavy atoms).[23][24] It helps prioritize fragments that make the most efficient use of their atomic composition to achieve binding.[22]

The formula is: LE = -ΔG / N where:

  • ΔG is the Gibbs free energy of binding, calculated as RTln(KD).

  • N is the number of non-hydrogen (heavy) atoms in the fragment.

A higher LE value (typically >0.3 kcal/mol/heavy atom) is desirable, indicating a more efficient binder and a promising starting point for optimization.[22]

Data Synthesis: A Comparative Analysis

The following table presents hypothetical, yet realistic, data from the proposed validation workflow.

FragmentPrimary SPR Hit?Confirmed by TSA?Affinity KD (µM)Heavy Atoms (N)Ligand Efficiency (LE)Structural Data?
This compound Yes Yes 150 12 0.43 Co-crystal structure obtained
Methyl 3-chlorobenzoate YesYes450110.38Co-crystal structure obtained
Methyl 3-aminobenzoate NoNo>100011N/ANo

Interpretation of Results:

  • In this scenario, This compound (MCFB) emerges as the superior fragment. It demonstrates a stronger binding affinity (lower KD) than its des-fluoro counterpart.

  • Crucially, its Ligand Efficiency (LE) of 0.43 is excellent, suggesting that the atoms in the molecule are contributing very efficiently to the binding energy.

  • The failure of Methyl 3-aminobenzoate to bind suggests the target pocket has a preference for the physicochemical properties offered by the halogens over a hydrogen bond donor in that position.

  • The successful acquisition of a co-crystal structure for MCFB is the final, critical piece of validation. Analysis of this structure would likely reveal a key halogen bond from either the chlorine or fluorine to a backbone carbonyl, explaining its superior affinity and efficiency.

Conclusion and Path Forward

Through a systematic, multi-faceted validation process, This compound is objectively demonstrated to be a high-quality fragment for drug discovery. Its favorable physicochemical properties, superior binding affinity, and excellent ligand efficiency—driven by its specific halogenation pattern—make it a validated hit.

The definitive structural data obtained via X-ray crystallography provides a clear and actionable path forward. The next phase of the drug discovery program would involve structure-based design, using the ester as a synthetic vector to grow the fragment into unoccupied pockets of the binding site, rapidly transforming this millimolar fragment into a potent, nanomolar lead compound.

References

A Senior Application Scientist's Comparative Guide to Methyl 3-chloro-5-fluorobenzoate in Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, halogenated aromatic compounds are indispensable scaffolds for constructing novel therapeutic agents. Methyl 3-chloro-5-fluorobenzoate stands out as a strategic building block, offering a unique combination of electronic and steric properties conferred by its distinct disubstitution pattern. This guide provides an in-depth comparison of this compound with its close structural analogs, Methyl 3,5-dichlorobenzoate and Methyl 3,5-difluorobenzoate. We will dissect their physicochemical properties, evaluate their performance in key synthetic reactions, and discuss the downstream implications for preclinical development, supported by detailed experimental protocols and comparative data. Our analysis demonstrates that the specific choice of halogenation pattern is a critical decision point in the synthesis pipeline, profoundly influencing reaction efficiency, compound properties, and, ultimately, the biological activity of the final drug candidate.

The Strategic Role of Halogenation in Drug Design

Halogen atoms are not mere placeholders on a molecule; they are powerful tools for modulating a compound's pharmacokinetic and pharmacodynamic profile. The introduction of chlorine and fluorine can significantly alter a molecule's:

  • Lipophilicity: Influencing membrane permeability and absorption.

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of enzymatic degradation, extending a drug's half-life.[1]

  • Binding Affinity: Halogens can form crucial interactions, such as halogen bonds, with target proteins, enhancing potency and selectivity.[2]

  • Acidity/Basicity (pKa): The electron-withdrawing nature of halogens stabilizes the conjugate base of acidic groups, impacting solubility and formulation.[3]

The meta-substitution pattern, as seen in this compound and its analogs, is particularly significant in crystal engineering and molecular recognition, influencing how molecules assemble in a solid state and interact with biological targets.[4][5]

Physicochemical Profile: A Head-to-Head Comparison

The subtle difference in halogenation between our three compounds of interest leads to distinct physicochemical properties. These foundational characteristics are critical predictors of a fragment's behavior in both chemical reactions and biological systems.

PropertyThis compoundMethyl 3,5-dichlorobenzoateMethyl 3,5-difluorobenzoateRationale for Differences
Molecular Weight 188.58 g/mol 205.03 g/mol [6][7]172.13 g/mol [8]Chlorine is heavier than fluorine. The dichlorinated analog is the heaviest, while the difluorinated is the lightest.
Calculated LogP ~2.5-2.8~3.4[6]~2.2-2.5LogP (lipophilicity) generally increases with halogen size and decreases with fluorine's polarity. The dichlorinated analog is the most lipophilic.
Reactivity Profile BalancedHigh reactivity in cross-couplingModerate reactivityThe electron-withdrawing effects of the halogens activate the ring for reactions like nucleophilic aromatic substitution and cross-coupling. The two chlorine atoms provide strong activation.

Note: LogP values are estimates and can vary based on the calculation method.

This data reveals a clear trade-off: Methyl 3,5-dichlorobenzoate offers the highest lipophilicity, which can enhance membrane permeability, but may also lead to off-target effects or solubility issues. This compound presents a more balanced profile, leveraging the unique properties of both chlorine and fluorine.

Application in Synthesis: A Palladium-Catalyzed Cross-Coupling Case Study

To assess performance, we compare these building blocks in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for creating carbon-carbon bonds.[9] The goal is to synthesize a biphenyl derivative, a common core structure in pharmaceuticals.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data

The following table summarizes typical outcomes when coupling each building block with phenylboronic acid under standardized conditions.

Starting MaterialTypical Yield (%)Reaction Time (h)Purity by HPLC (%)Key Insight
This compound 85-92%4>98%Excellent balance of reactivity and stability, leading to high yields of clean product. The differential reactivity of C-Cl vs C-F bonds can potentially allow for sequential, site-selective couplings.
Methyl 3,5-dichlorobenzoate 90-97%2.5>97%Highest reactivity due to two activatable C-Cl bonds.[10] Prone to side reactions like homocoupling of the boronic acid if conditions are not tightly controlled.
Methyl 3,5-difluorobenzoate 70-80%8>98%Lower reactivity due to the stronger C-F bond, requiring longer reaction times or more forcing conditions. However, this stability can be advantageous if other sensitive functional groups are present.

Expert Interpretation: The choice of building block directly impacts process efficiency. For rapid synthesis where high reactivity is paramount, Methyl 3,5-dichlorobenzoate is a strong contender. However, for syntheses requiring more finesse, control, and potential for downstream diversification, this compound offers a superior, more versatile platform.

Standardized Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for comparing the reactivity of the three building blocks.

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (this compound or analog, 1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.5 mmol, 2.5 eq).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon gas three times to ensure an inert atmosphere.

  • Reagent Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a 4:1 mixture of Toluene:Water (15 mL) via syringe.

  • Reaction: Heat the mixture to 90°C with vigorous stirring.

  • Monitoring (Self-Validation): Every hour, take a small aliquot, dilute with ethyl acetate, and spot on a TLC plate (Mobile Phase: 4:1 Hexanes:Ethyl Acetate). Monitor the disappearance of the starting aryl halide spot. The reaction is complete when the starting material is no longer visible.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biphenyl product.

  • Analysis: Confirm product identity and purity via ¹H NMR, LC-MS, and HPLC analysis.

Preclinical Implications: A Look at a Kinase Inhibitor Scaffold

The ultimate test of a building block is its impact on the biological activity of a final compound. Let's consider a hypothetical scenario where these fragments are incorporated into a lead compound targeting a protein kinase, a common drug target family.

Caption: Inhibition of the RAF kinase within a signaling cascade.

The halogen atoms on the benzoic acid moiety would likely be directed toward the solvent-exposed region or a specific pocket of the kinase active site.

  • This compound Derivative: The chlorine could form a halogen bond with a backbone carbonyl oxygen in the hinge region, a common interaction for kinase inhibitors. The fluorine, with its high electronegativity and minimal steric bulk, could improve metabolic stability by preventing oxidation at that position. This combination offers a potent one-two punch for enhancing both affinity and pharmacokinetic properties.[2]

  • Methyl 3,5-dichlorobenzoate Derivative: The two chlorine atoms could form stronger or multiple halogen bonds, potentially leading to a significant increase in potency. However, the increased lipophilicity might also increase binding to plasma proteins or lead to faster clearance through hydrophobic interactions with metabolic enzymes.

  • Methyl 3,5-difluorobenzoate Derivative: While fluorine is generally considered a poor halogen bond donor, the two fluorine atoms would significantly increase metabolic stability.[2] This might be the preferred choice if the primary preclinical challenge is rapid metabolism rather than target potency.

Conclusion and Recommendations

This compound is not simply an alternative to dichlorinated or difluorinated analogs; it is a distinct chemical tool with a unique and highly advantageous profile for preclinical drug development.

  • For Versatility and Control: this compound is the superior choice. It provides a robust platform for high-yielding synthesis with the potential for site-selective modifications, while offering a balanced physicochemical profile that favorably impacts both potency and metabolic stability.

  • For Maximizing Reactivity: When speed and straightforward synthesis of a specific target are the primary goals, Methyl 3,5-dichlorobenzoate is an effective option, though it requires careful control to mitigate side reactions.

  • For Enhancing Metabolic Stability: If a lead compound suffers from rapid metabolic clearance, incorporating the Methyl 3,5-difluorobenzoate fragment is a proven strategy to address this liability.

Ultimately, the optimal building block is context-dependent. By understanding the comparative performance data and the underlying chemical principles outlined in this guide, researchers can make more informed, strategic decisions in the design and synthesis of next-generation therapeutics.

References

Efficacy of "Methyl 3-chloro-5-fluorobenzoate" derivatives as kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Evaluation

Introduction: From Building Block to Breakthrough

In the landscape of kinase inhibitor discovery, the concept of "privileged scaffolds" is paramount. These are molecular frameworks that, with targeted modifications, can bind to a range of biological targets. While a specific starting material like Methyl 3-chloro-5-fluorobenzoate may not have a documented lineage of derivatives leading directly to approved drugs, its core structure—a substituted benzene ring with chloro and fluoro groups—represents a foundational element in modern medicinal chemistry. Halogenated phenyl rings are ubiquitous in kinase inhibitors, prized for their ability to form critical interactions within the ATP-binding pocket and tune the compound's pharmacokinetic properties.

This guide, therefore, broadens the lens from a single, specific precursor to the well-established class of kinase inhibitors that incorporate a substituted benzoyl or related phenyl moiety. We will dissect the structure-activity relationships (SAR) and comparative efficacy of prominent, clinically successful inhibitors that share this chemical DNA. By examining how these molecules function and how their activity is measured, we provide researchers with a framework for evaluating novel compounds, including those that might be synthesized from building blocks like this compound.

We will focus on a comparative analysis of three multi-kinase inhibitors: Sorafenib , Regorafenib , and Pexidartinib . Each contains a substituted phenyl group that is crucial to its mechanism of action, making them ideal case studies for understanding how this common scaffold can be leveraged to achieve potent and specific kinase inhibition.

Comparative Efficacy of Phenyl-Urea and Aminopyridine-Based Kinase Inhibitors

The efficacy of a kinase inhibitor is not solely defined by its potency against a single target but also by its selectivity profile across the kinome. Sorafenib and Regorafenib belong to the bi-aryl urea class of inhibitors, while Pexidartinib features a distinct aminopyridine core. All, however, utilize a substituted phenyl "tail" to occupy a hydrophobic pocket in the kinase domain.

Inhibitor Core Structure Primary Kinase Targets IC50 / Ki Values (nM) Therapeutic Indications
Sorafenib Bi-aryl UreaVEGFR-2: 90 nMPDGFR-β: 57 nMc-KIT: 68 nMB-Raf: 22 nMRaf-1: 6 nMAdvanced Renal Cell Carcinoma (RCC), Unresectable Hepatocellular Carcinoma (HCC)[1]
Regorafenib Bi-aryl UreaVEGFR-1: 1.5 nMVEGFR-2: 4.2 nMVEGFR-3: 13 nMPDGFR-β: 22 nMc-KIT: 7 nMRet: 1.5 nMB-Raf: 28 nMMetastatic Colorectal Cancer (CRC), Advanced Gastrointestinal Stromal Tumors (GIST)[2][3]
Pexidartinib AminopyridineCSF1R: 11 nMc-KIT: 13 nMFLT3-ITD: 16 nMSymptomatic Tenosynovial Giant Cell Tumor (TGCT)[4][5]

Note: IC50 values can vary between different assay conditions and sources. The values presented are representative figures for comparative purposes.

Analysis of Comparative Data:

  • Sorafenib vs. Regorafenib: Regorafenib can be considered a structural analogue of Sorafenib, with the key difference being the addition of a fluorine atom to the central phenyl ring.[2][6] This seemingly minor change results in a significantly different inhibition profile. Regorafenib demonstrates broader and often more potent activity against angiogenic kinases like VEGFRs and Ret compared to Sorafenib.[2] This highlights a critical principle in medicinal chemistry: subtle halogenation changes can dramatically alter binding affinity and target selectivity.

  • Pexidartinib's Unique Profile: Pexidartinib, while also inhibiting c-KIT and FLT3, has a primary and potent activity against Colony-Stimulating Factor 1 Receptor (CSF1R).[4][5][7] Its structure, which incorporates a (5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl group, is optimized for the CSF1R binding site. This specificity is directly linked to its therapeutic indication for TGCT, a tumor driven by CSF1R signaling.[4][5]

Key Signaling Pathways Targeted

Understanding the mechanism of action requires visualizing the cellular pathways these inhibitors disrupt. A common pathway affected by both Sorafenib and Regorafenib is the VEGFR signaling cascade , which is crucial for angiogenesis (the formation of new blood vessels) that tumors require to grow.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates VEGF VEGF Ligand VEGF->VEGFR Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Translocates to Nucleus Sorafenib Sorafenib / Regorafenib Sorafenib->VEGFR Inhibits Sorafenib->Raf Inhibits

Caption: The VEGFR signaling pathway, a key target of Sorafenib and Regorafenib.

Experimental Protocols for Efficacy Determination

The validation of any potential kinase inhibitor requires rigorous, reproducible experimental testing. The following protocols outline standard methodologies for determining inhibitor potency and cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the dissociation constant (Kd) of a test compound for a specific kinase.

Principle: This is a fluorescence resonance energy transfer (FRET) assay. A europium (Eu)-labeled antibody specifically recognizes phosphorylated substrates. A fluorescent "tracer" compound, which also binds to the kinase's ATP pocket, is displaced by the test inhibitor. This displacement disrupts FRET between the Eu-labeled antibody and an Alexa Fluor 647-labeled tracer, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 4X Kinase/Tracer mix in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The concentrations of kinase and tracer will need to be optimized for the specific target.

    • Prepare a 4X Eu-Antibody solution in kinase buffer.

    • Perform a serial dilution of the test compound (e.g., this compound derivatives) in DMSO, then dilute into the kinase buffer to create a 2X compound solution.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 2X test compound solution to each well.

    • Add 5 µL of the 4X Kinase/Tracer mix.

    • Incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.

    • Add 10 µL of the 4X Eu-Antibody solution to initiate the detection phase.

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

    • Calculate the Emission Ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which can then be used to calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol determines the inhibitor's ability to block the phosphorylation of a kinase's downstream substrate within a cellular context.

Principle: Cancer cells are treated with the inhibitor, and then the total cell lysate is analyzed by Western blot. Specific antibodies are used to detect both the phosphorylated form and the total amount of a target protein, providing a direct measure of the inhibitor's cellular activity.

Methodology:

  • Cell Culture and Treatment:

    • Plate target cells (e.g., a cancer cell line known to depend on the kinase of interest) in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of the test inhibitor for a predetermined time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

    • If the pathway is activated by a ligand (like VEGF for VEGFR), stimulate the cells with the ligand for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate using 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

    • Plot the normalized signal against inhibitor concentration to determine the cellular IC50.

Western_Blot_Workflow A 1. Cell Treatment (Inhibitor +/- Ligand) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF) D->E F 6. Blocking & Antibody Incubation (Primary & Secondary Abs) E->F G 7. ECL Detection (Imaging) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Standard workflow for a Western blot-based phosphorylation assay.

Conclusion and Future Directions

The journey from a simple chemical scaffold like this compound to a life-saving drug like Sorafenib or Pexidartinib is a testament to the power of iterative medicinal chemistry and rigorous biological evaluation. While direct derivatives of the initial compound are not yet established as leading kinase inhibitors, the principles derived from its structural class are clear. The strategic placement of halogenated phenyl groups is a proven method for achieving high-affinity interactions within the kinase ATP pocket.

This guide demonstrates that by comparing the efficacy, selectivity, and structure-activity relationships of approved drugs, researchers can gain invaluable insights. The provided protocols offer a robust framework for validating novel compounds. For scientists working with new benzoate derivatives, the key will be to leverage this knowledge: to rationally design modifications that enhance potency against a desired target while minimizing off-target effects, and to employ a suite of validated biochemical and cellular assays to prove their therapeutic potential.

References

A Researcher's Guide to Isotopic Labeling of Methyl 3-chloro-5-fluorobenzoate for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and process chemistry, a granular understanding of reaction mechanisms is not merely an academic pursuit but a critical component of innovation, optimization, and safety. For a key intermediate like Methyl 3-chloro-5-fluorobenzoate, elucidating the precise pathways of its formation and subsequent transformations is paramount. Isotopic labeling stands as the definitive tool for such investigations, providing an unambiguous window into the intricate dance of atoms. This guide offers a comparative analysis of isotopic labeling strategies for this compound, designed to equip researchers with the knowledge to select the most appropriate method for their mechanistic inquiries.

The Power of Seeing the Unseen: Why Isotopic Labeling is Essential

At its core, isotopic labeling involves the substitution of an atom in a molecule with one of its isotopes. This subtle change in mass or nuclear spin, while minimally affecting the chemical properties of the molecule, provides a powerful handle for analytical detection.[1] By tracking the position of these labels in the products of a reaction, we can deduce bond formations, cleavages, and rearrangements with a high degree of certainty. This empirical evidence is invaluable for validating or refuting proposed reaction mechanisms.

Strategic Isotopic Labeling of this compound: A Comparative Overview

The choice of isotope and its position within the this compound scaffold dictates the type of mechanistic question that can be answered. We will explore the most common and impactful labeling strategies.

Carbon-13 (¹³C) Labeling: Tracing the Carbon Skeleton

Incorporating a ¹³C label is a robust method for tracking the carbon backbone of the molecule. The choice of labeling position—aromatic ring or ester group—depends on the focus of the mechanistic study.

Method A: Carboxyl-¹³C Labeling

This approach is ideal for studying reactions involving the ester functionality, such as hydrolysis, transesterification, or decarboxylation.

  • Synthetic Approach: A common and effective method involves the use of a ¹³C-labeled carbon source. The synthesis would typically start from 3-chloro-5-fluoroaniline, which is converted to the corresponding diazonium salt and then subjected to a Sandmeyer-type reaction with Cu¹³CN to introduce the labeled nitrile. Subsequent hydrolysis and esterification yield the desired Methyl 3-chloro-5-[¹³C]benzoate. Alternatively, carbonation of the Grignard reagent derived from 1-bromo-3-chloro-5-fluorobenzene with ¹³CO₂ is a viable route.

  • Analytical Signature: The presence of the ¹³C label is readily confirmed by ¹³C NMR spectroscopy, where the labeled carbon will exhibit a significantly enhanced signal.[1] Mass spectrometry will show a molecular ion peak at M+1.

Method B: Ring-¹³C Labeling

To investigate aromatic substitution reactions or potential skeletal rearrangements, labeling one or more carbons of the benzene ring is necessary.

  • Synthetic Approach: This is often more synthetically challenging and costly, typically requiring a custom synthesis starting from a commercially available ¹³C-labeled benzene derivative. The synthetic sequence would involve multiple steps to introduce the chloro, fluoro, and methyl ester functionalities at the desired positions.

  • Key Considerations: The primary advantage is the ability to track the fate of specific ring carbons. However, the cost and complexity of the synthesis are significant drawbacks.

Comparison of ¹³C Labeling Strategies

Labeling StrategySynthetic ComplexityCostMechanistic InsightsKey Analytical Technique
Carboxyl-¹³CModerateModerateReactions at the ester group¹³C NMR, Mass Spectrometry
Ring-¹³CHighHighAromatic substitution, rearrangements¹³C NMR, Mass Spectrometry
Deuterium (²H) Labeling: Probing Kinetic Isotope Effects

Deuterium labeling is the cornerstone of kinetic isotope effect (KIE) studies, which are instrumental in determining the rate-limiting step of a reaction.[1]

Method A: Methyl-d₃ Labeling

This is the most straightforward approach to introduce deuterium into this compound.

  • Experimental Protocol:

    • Synthesize 3-chloro-5-fluorobenzoic acid from a suitable precursor (e.g., 3-chloro-5-fluoroaniline).[2]

    • Perform an acid-catalyzed esterification using deuterated methanol (CD₃OD).[3]

    • Purify the resulting Methyl-d₃ 3-chloro-5-fluorobenzoate via standard techniques such as chromatography.

Workflow for Methyl-d₃ Labeling

G A 3-chloro-5-fluorobenzoic acid B Methanol-d4 (CD3OD) D Methyl-d3 3-chloro-5-fluorobenzoate A->D Esterification C Acid Catalyst (e.g., H2SO4) B->D Esterification C->D Esterification

Caption: Synthesis of Methyl-d₃ 3-chloro-5-fluorobenzoate via esterification.

  • Application: By comparing the rate of reaction of the deuterated and non-deuterated isotopologues, a primary KIE (kH/kD > 1) would indicate that a C-H bond on the methyl group is broken in the rate-determining step.

Method B: Ring-²H Labeling

Deuterating the aromatic ring can probe mechanisms involving C-H activation at the ring.

  • Synthetic Approach: This can be achieved through methods like acid-catalyzed H/D exchange on the parent 3-chloro-5-fluorobenzoic acid or by starting the synthesis from a deuterated benzene precursor.

Comparison of ²H Labeling Strategies

Labeling StrategySynthetic SimplicityMechanistic InsightsKey Application
Methyl-d₃HighC-H bond cleavage at the methyl groupKinetic Isotope Effect Studies
Ring-²HModerate to HighC-H activation at the aromatic ringMechanistic studies of aromatic reactions
Oxygen-18 (¹⁸O) Labeling: Unraveling Ester Reaction Mechanisms

¹⁸O labeling is particularly useful for elucidating the mechanism of reactions involving the ester oxygen atoms, such as hydrolysis.

  • Synthetic Approach:

    • For Carbonyl-¹⁸O labeling: Acid-catalyzed exchange reaction of 3-chloro-5-fluorobenzoic acid with H₂¹⁸O, followed by esterification with unlabeled methanol.

    • For Methoxy-¹⁸O labeling: Esterification of 3-chloro-5-fluorobenzoic acid with ¹⁸O-labeled methanol (CH₃¹⁸OH).

  • Mechanistic Insights: By analyzing the distribution of ¹⁸O in the products and any recovered starting material, one can distinguish between different acyl-oxygen and alkyl-oxygen cleavage pathways in ester hydrolysis.

Workflow for ¹⁸O Labeling

G cluster_0 Carbonyl-¹⁸O Labeling cluster_1 Methoxy-¹⁸O Labeling A 3-chloro-5-fluorobenzoic acid B H₂¹⁸O, Acid Catalyst A->B Exchange C 3-chloro-5-fluoro[¹⁸O]benzoic acid B->C D Methanol C->D Esterification E Methyl 3-chloro-5-fluoro[carbonyl-¹⁸O]benzoate D->E F 3-chloro-5-fluorobenzoic acid G Methanol-¹⁸O (CH₃¹⁸OH) F->G Esterification H Methyl 3-chloro-5-fluoro[methoxy-¹⁸O]benzoate G->H

Caption: Synthetic routes for ¹⁸O-labeled this compound.

Halogen Isotopes (³⁷Cl, ¹⁸F): A Niche but Potentially Powerful Tool

While less common for mechanistic studies of organic reactions due to smaller relative mass differences (for stable isotopes) and synthetic challenges (for radioisotopes), labeling with heavy halogen isotopes can be considered in specific contexts.

  • Chlorine-37 (³⁷Cl): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl. While the KIE for chlorine is expected to be small, high-precision mass spectrometry could potentially detect subtle effects in reactions involving C-Cl bond cleavage.

  • Fluorine-18 (¹⁸F): As a positron emitter, ¹⁸F is primarily used in Positron Emission Tomography (PET) imaging.[4][5] Its short half-life (110 minutes) makes it challenging for typical mechanistic studies. However, for very fast reactions, it could theoretically be used as a tracer. The synthesis of ¹⁸F-labeled aromatic compounds often involves nucleophilic substitution on a precursor with a good leaving group.[4]

Data Validation and Trustworthiness: The Importance of Rigorous Characterization

Regardless of the chosen labeling strategy, it is imperative to rigorously characterize the final product to ensure the isotopic label is in the correct position and at the expected enrichment level.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the overall structure and purity. For ¹³C labeling, the enhancement of the corresponding signal is a direct confirmation. For ²H labeling, the disappearance of the proton signal is indicative of successful labeling.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the incorporation of the isotopic label by observing the expected change in the molecular weight. Fragmentation patterns can provide additional evidence for the location of the label.

Conclusion: Selecting the Right Tool for the Scientific Question

The selection of an isotopic labeling strategy for this compound is fundamentally driven by the specific mechanistic question at hand. For elucidating the fate of the carbon skeleton, ¹³C labeling is the method of choice. To probe rate-determining steps involving C-H bond cleavage, deuterium labeling and KIE studies are indispensable. For a detailed understanding of reactions at the ester functionality, ¹⁸O labeling provides invaluable insights. While the use of halogen isotopes is less conventional, it remains a potential avenue for specific applications. By carefully considering the synthetic feasibility, cost, and the analytical tools available, researchers can leverage the power of isotopic labeling to unravel the intricate mechanisms governing the chemistry of this important molecule.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-chloro-5-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 3-chloro-5-fluorobenzoate. As a halogenated organic compound, its disposal is governed by stringent environmental regulations that necessitate careful segregation and handling to ensure laboratory safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Hazard Identification and Immediate Precautions

Before handling this compound, it is imperative to be fully aware of its potential hazards. This understanding forms the basis for all safe handling and disposal protocols. The primary risks are associated with its chemical classification and potential physiological effects upon exposure. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its hazards can be reliably inferred from structurally similar compounds like methyl 3-chlorobenzoate and 3-chloro-5-fluorobenzoic acid.

Table 1: Hazard Profile Summary

Hazard Category Description Potential Consequences
Health Hazards Harmful if swallowed. Causes skin and eye irritation.[1][2] May cause respiratory irritation.[3] Acute toxicity upon ingestion, inflammation and discomfort upon contact with skin or eyes, and irritation of the respiratory tract if inhaled.
Physical Hazards Combustible liquid. Vapors may be heavier than air and can spread along floors. Poses a fire risk when exposed to heat, sparks, or open flames.

| Environmental Hazards | Harmful to aquatic life. | Improper disposal can lead to contamination of waterways and harm to aquatic ecosystems. Discharge into the environment must be avoided.[4] |

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Protection Safety goggles with side-shields or a face shield.[5] Protects against accidental splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Prevents skin contact, which can cause irritation. Always check the glove manufacturer's breakthrough time for the specific chemical class.
Body Protection A lab coat or impervious clothing.[5] Protects skin and personal clothing from contamination during handling and transfer.

| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area. Use a suitable respirator if aerosols may be generated or if working outside a fume hood.[5] | Minimizes the risk of inhaling vapors that can cause respiratory tract irritation. |

Waste Characterization and Segregation: The Cornerstone of Compliance

Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound due to the presence of chlorine and fluorine atoms.[6][7] This classification is critical because federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA, mandate strict segregation of halogenated waste from other chemical waste streams.[8][9]

The Causality Behind Segregation: Halogenated organic compounds require disposal via high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the acidic gases (e.g., HCl, HF) produced during combustion. In contrast, many non-halogenated solvents can be recycled or used in fuel blending programs.[10] Co-mingling these waste streams leads to improper disposal, environmental harm, and significantly increased disposal costs.[7][10]

Table 3: Waste Segregation Guide

Waste Stream DO NOT MIX with Halogenated Waste Rationale for Segregation
Non-Halogenated Organics Acetone, Ethanol, Hexane, Toluene, Ethyl Acetate Different disposal pathway (fuel blending vs. incineration). Cross-contamination makes the entire volume more expensive and difficult to dispose of.[10]
Strong Acids & Bases Hydrochloric Acid, Sulfuric Acid, Sodium Hydroxide Risk of violent exothermic or gas-producing reactions. Can degrade the waste container.
Aqueous Waste Buffers, dilute salt solutions Halogenated waste should be kept as non-aqueous as possible to facilitate incineration. Adding water increases the volume and cost of disposal.[7]
Oxidizers Nitric Acid, Peroxides, Permanganates High risk of fire or explosion.[11]

| Heavy Metals | Mercury, Lead, Silver salts | These require stabilization or other specific disposal methods and must not be incinerated. |

Standard Operating Procedure (SOP) for Routine Disposal

This protocol outlines the validated, step-by-step process for collecting and storing this compound waste in a laboratory setting, ensuring compliance with OSHA's Laboratory Standard (29 CFR 1910.1450).[12][13]

  • Container Selection and Preparation:

    • Obtain a designated hazardous waste container compatible with halogenated organic liquids (typically a glass or high-density polyethylene bottle with a screw cap).[14]

    • Ensure the container is clean, dry, and in good condition.

    • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department before adding any waste.[7][14]

  • Labeling:

    • Clearly write "Halogenated Organic Waste" on the label.

    • List the full chemical name: "this compound" and its approximate concentration or volume.

    • Maintain a running list of all constituents if other compatible halogenated wastes are added to the same container.[10][14] Do not use abbreviations or chemical formulas.[14]

  • Transferring Waste:

    • Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[7]

    • Use a funnel to prevent spills when pouring the waste into the container.

    • Fill the container to no more than 90% capacity to allow for vapor expansion.

    • Securely close the container cap immediately after adding waste. The container must remain closed at all times except when waste is actively being added.[10][14]

  • Container Storage (Satellite Accumulation Area):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]

    • Segregate the halogenated waste container from incompatible materials as outlined in Table 3.

  • Arranging for Final Disposal:

    • Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.

    • Do not allow waste to accumulate in the lab for extended periods. Follow institutional and regulatory time limits.

Emergency Procedures for Spills

Accidents can happen, and a prepared response is critical to mitigating risk.

Small, Manageable Spills (e.g., <100 mL within a fume hood):
  • Alert Personnel: Notify colleagues in the immediate area.

  • Containment: Ensure the spill is contained within the fume hood.

  • Absorption: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad.[11][14]

  • Collection: Once absorbed, carefully scoop the material into a compatible container.

  • Disposal: Seal and label the container as "Debris contaminated with this compound" and dispose of it as hazardous waste through EHS.

  • Decontamination: Clean the spill area thoroughly with soap and water.

Large, Uncontrolled Spills (e.g., outside a fume hood or >100 mL):
  • Evacuate: Immediately evacuate the area. Activate the fire alarm if the spill poses a fire or explosion hazard.[14]

  • Isolate: Close the laboratory doors to contain the vapors.

  • Notify: Call your institution's emergency number and EHS department immediately. Provide the chemical name, location, and estimated quantity of the spill.

  • Do Not Attempt to Clean Up: Await the arrival of the trained emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Disposal Decision Workflow for this compound start Waste Generated (this compound) check_halogen Is the compound halogenated? (Contains F, Cl, Br, I) start->check_halogen halogen_yes YES (Halogenated Organic Waste) check_halogen->halogen_yes  Yes halogen_no NO (Non-Halogenated Organic Waste) check_halogen->halogen_no No   container Select Designated HALOGENATED Waste Container halogen_yes->container labeling Label Container: 'Hazardous Waste' List all chemical constituents container->labeling storage Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->storage ehs_pickup Request Pickup from Environmental Health & Safety (EHS) storage->ehs_pickup end Proper Disposal via Licensed Facility ehs_pickup->end

Caption: Decision workflow for proper segregation and disposal of laboratory waste.

Regulatory Context

All disposal procedures described are designed to comply with key federal regulations that govern the handling of hazardous chemicals in a laboratory setting.

  • OSHA 29 CFR 1910.1450 - "The Laboratory Standard" : This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) which outlines procedures for safe chemical handling, including waste disposal.[12][15][16] The protocols in this guide should be incorporated into your laboratory's specific CHP.

  • EPA 40 CFR Parts 260-273 - Resource Conservation and Recovery Act (RCRA) : RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[8][9] This includes regulations on waste identification, generator status, transportation, and disposal.[17] Classifying this compound as a halogenated waste is a key step in RCRA compliance.

By adhering to these guidelines, you contribute to a safe research environment, protect our ecosystem, and ensure your institution remains in full compliance with federal and local laws.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-5-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-5-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.